molecular formula C6H2Cl2N2 B175741 3,6-Dichloropicolinonitrile CAS No. 1702-18-7

3,6-Dichloropicolinonitrile

Cat. No.: B175741
CAS No.: 1702-18-7
M. Wt: 173 g/mol
InChI Key: AFSVHZPQZBOZDK-UHFFFAOYSA-N
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Description

3,6-Dichloropicolinonitrile is a useful research compound. Its molecular formula is C6H2Cl2N2 and its molecular weight is 173 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVHZPQZBOZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352535
Record name 3,6-Dichloropicolinonitrile
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Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702-18-7
Record name 3,6-Dichloropicolinonitrile
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Record name 3,6-dichloropyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,6-dichloropicolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data, presented in a clear and structured format to facilitate understanding and application in a research and development setting.

Introduction

This compound, also known as 3,6-dichloro-2-cyanopyridine, is a valuable building block in organic synthesis. Its unique substitution pattern on the pyridine ring makes it a crucial precursor for a variety of complex molecules with biological activity. This guide will explore the two principal methods for its synthesis: the reductive dechlorination of a polychlorinated precursor and a multi-step pathway involving N-oxidation, cyanation, and deoxygenation.

Synthesis Pathway 1: Reductive Dechlorination of 3,4,5,6-Tetrachloro-2-cyanopyridine

This pathway offers a direct route to this compound through the selective removal of chlorine atoms from a readily available starting material.

Reaction Scheme and Mechanism

The synthesis proceeds via the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine using a metal reductant, typically zinc or manganese, in an organic solvent.[1] The reaction selectively removes the chlorine atoms at the 4 and 5 positions of the pyridine ring.

G cluster_0 Pathway 1: Reductive Dechlorination start 3,4,5,6-Tetrachloro-2-cyanopyridine reagents Zn or Mn Organic Solvent start->reagents Reduction product This compound reagents->product

Caption: Reductive dechlorination of 3,4,5,6-tetrachloro-2-cyanopyridine.

The proposed mechanism for this selective reductive dechlorination involves a series of single-electron transfers from the metal surface to the tetrachloropicolinonitrile molecule. This electron transfer likely forms a radical anion intermediate. The increased electron density in the pyridine ring facilitates the cleavage of the carbon-chlorine bonds. The selectivity for the removal of the C4 and C5 chlorine atoms is attributed to the electronic effects of the electron-withdrawing cyano group at the C2 position and the nitrogen atom in the ring, which influence the electron distribution and the relative stability of the potential intermediates.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of this compound via reductive dechlorination.

Starting MaterialReductantSolventTemperature (°C)Molar Ratio (Substrate:Reductant)Yield (%)Reference
3,4,5,6-Tetrachloro-2-cyanopyridineZinc (dust)Dimethylformamide1251:392[1]
3,4,5,6-Tetrachloro-2-cyanopyridineManganeseAliphatic Amine64-1251:3-10Up to 92[1]
Experimental Protocol

The following protocol is based on the procedure described in the cited patent literature.[1]

Materials:

  • 3,4,5,6-Tetrachloro-2-cyanopyridine

  • Zinc dust

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Hexane

Procedure:

  • To a flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine (0.01 mol) and zinc dust (0.03 mol) in dimethylformamide (15 ml).

  • Heat the mixture at 125°C for 90 minutes with stirring.

  • After cooling, extract the reaction mixture with methylene chloride.

  • The crude product can be purified by recrystallization from hexane to yield this compound.

Synthesis Pathway 2: Multi-step Synthesis from 2,3,6-Trichloropyridine

This pathway involves a sequence of three reactions to transform 2,3,6-trichloropyridine into the target molecule.

Overall Reaction Scheme

G cluster_1 Pathway 2: Multi-step Synthesis start 2,3,6-Trichloropyridine step1 N-Oxidation (H₂O₂) start->step1 intermediate1 2,3,6-Trichloropyridine N-oxide step1->intermediate1 step2 Cyanation (NaCN or KCN) intermediate1->step2 intermediate2 2-Cyano-3,6-dichloropyridine N-oxide step2->intermediate2 step3 Deoxygenation (PCl₃) intermediate2->step3 product This compound step3->product

Caption: Multi-step synthesis of this compound.

Step 1: N-Oxidation of 2,3,6-Trichloropyridine

Reaction Scheme and Mechanism

The first step is the oxidation of the nitrogen atom of the pyridine ring to form the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide, often in the presence of an acid or a catalyst.

The mechanism involves the protonation of the pyridine nitrogen, making it more susceptible to nucleophilic attack by the oxidizing agent. The subsequent steps involve the transfer of an oxygen atom to the nitrogen and the elimination of a water molecule.

Quantitative Data
Starting MaterialOxidizing AgentCatalyst/SolventTemperature (°C)Yield (%)Reference
2,3,6-TrichloropyridineHydrogen peroxide (30%)Glacial acetic acid, Molybdenum trioxide8090
2,3,6-TrichloropyridineHydrogen peroxide (50%)Glacial acetic acid, Molybdenum trioxide8085.6
Experimental Protocol

Materials:

  • 2,3,6-Trichloropyridine

  • Glacial acetic acid

  • Molybdenum trioxide

  • Hydrogen peroxide (30% or 50%)

Procedure:

  • Dissolve 2,3,6-trichloropyridine (0.1 mol) in glacial acetic acid and add a catalytic amount of molybdenum trioxide.

  • Heat the mixture to 80°C.

  • Slowly add hydrogen peroxide (0.12 mol of 30% solution or equivalent) dropwise.

  • Maintain the reaction at 80°C until completion, monitored by a suitable analytical technique (e.g., TLC or GC).

  • After completion, filter off the catalyst.

  • Concentrate the filtrate to remove acetic acid and obtain the 2,3,6-trichloropyridine N-oxide product.

Step 2: Cyanation of 2,3,6-Trichloropyridine N-oxide

Reaction Scheme and Mechanism

The N-oxide intermediate is then cyanated to introduce the cyano group at the 2-position. This reaction is a nucleophilic aromatic substitution where the N-oxide group activates the pyridine ring for attack by the cyanide ion.

The mechanism is believed to proceed through the formation of an intermediate adduct, followed by the elimination of a chloride ion and subsequent rearrangement to yield the 2-cyano-3,6-dichloropyridine N-oxide.

Quantitative Data
Starting MaterialCyanating AgentSolventTemperature (°C)Yield (%)Reference
2,3,6-Trichloropyridine N-oxideSodium CyanideDMF80-9090.3
Experimental Protocol

Materials:

  • 2,3,6-Trichloropyridine N-oxide

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve 2,3,6-trichloropyridine N-oxide (0.2 mol) in DMF.

  • Add sodium cyanide (0.26 mol).

  • Heat the reaction mixture to 80-90°C and maintain until the reaction is complete.

  • After the reaction, remove the solvent by rotary evaporation.

  • Recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

Step 3: Deoxygenation of 2-Cyano-3,6-dichloropyridine N-oxide

Reaction Scheme and Mechanism

The final step is the removal of the oxygen atom from the N-oxide to yield the desired this compound. This is typically accomplished using a reducing agent such as phosphorus trichloride (PCl₃).

The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom of PCl₃, forming an intermediate which then undergoes rearrangement and elimination to give the deoxygenated pyridine and phosphoryl chloride (POCl₃).

Quantitative Data
Starting MaterialDeoxygenating AgentTemperature (°C)Yield (%)Reference
2-Cyano-3,6-dichloropyridine N-oxidePhosphorus trichloride (PCl₃)75Not specified, but part of a high-yielding overall process
Experimental Protocol

Materials:

  • 2-Cyano-3,6-dichloropyridine N-oxide

  • Phosphorus trichloride (PCl₃)

  • Ice water

Procedure:

  • Mix 2-cyano-3,6-dichloropyridine N-oxide (0.2 mol) with phosphorus trichloride.

  • Heat the mixture to 75°C and maintain until the reaction is complete.

  • After the reaction, remove the excess phosphorus trichloride.

  • Carefully add the residue to ice water, which will cause the product to precipitate.

  • Filter the solid to obtain this compound.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are highly toxic substances. Avoid contact with skin, eyes, and inhalation of dust.[2][3] In case of contact, wash the affected area immediately and seek urgent medical attention.[4] Cyanide salts react with acids to produce highly toxic hydrogen cyanide gas.

  • Phosphorus Trichloride (PCl₃): This is a corrosive and toxic chemical that reacts violently with water. Handle with extreme care, using appropriate personal protective equipment, including gloves and eye protection.

  • Chlorinated Pyridines: These compounds can be toxic and should be handled with care to avoid exposure.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has detailed two robust and scalable synthetic pathways for the preparation of this compound. The choice of pathway will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Both methods, when performed with the necessary safety precautions, provide efficient routes to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Chemical and physical properties of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential biological activities of 3,6-Dichloropicolinonitrile, more systematically named 3,5-Dichloro-2-cyanopyridine. This document consolidates available data to serve as a valuable resource for professionals in research and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Chemical and Physical Properties

This compound, also known as 3,5-Dichloro-2-cyanopyridine or 3,5-Dichloropyridine-2-carbonitrile[1], is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group at position 2.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
Systematic Name 3,5-Dichloro-2-cyanopyridine[2]
Synonyms This compound, 3,5-Dichloropicolinonitrile, 3,5-Dichloropyridine-2-carbonitrile[1][3]
CAS Number 85331-33-5[1]
Molecular Formula C₆H₂Cl₂N₂[1][2]
Molecular Weight 173.00 g/mol [2]
Appearance White to light yellow crystalline powder[4]
Melting Point 100.0 to 104.0 °C[4]
Boiling Point 271.9 ± 35.0 °C (Predicted)[5]
Density 1.49 ± 0.1 g/cm³ (Predicted)[5]
Solubility Sparingly soluble in water[6]

Synthesis Protocols

Several synthetic routes for 3,5-Dichloro-2-cyanopyridine have been reported. A common method involves the cyanation of a dichloropyridine derivative.

Synthesis from 3,5-Dichloropyridine 1-oxide

A general and detailed procedure for the synthesis of 2-cyano-3,5-dichloropyridine involves the reaction of 3,5-dichloropyridine 1-oxide with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride.[7]

Experimental Protocol:

  • To a solution of 3,5-dichloropyridine 1-oxide (26 g, 0.158 mol) in 80 mL of dichloromethane, sequentially add trimethylsilyl cyanide (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).[7]

  • Stir the reaction mixture at room temperature for 48 hours.[7]

  • Upon completion of the reaction, add 100 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 10 minutes.[7]

  • Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.[7]

  • Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.[7]

  • Collect the target fraction, concentrate, and recrystallize from a small amount of methanol to yield 2-cyano-3,5-dichloropyridine (11 g, 40.2% yield) with a melting point of 102 °C.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3,5-Dichloropyridine 1-oxide 3,5-Dichloropyridine 1-oxide Stirring at RT for 48h Stirring at RT for 48h 3,5-Dichloropyridine 1-oxide->Stirring at RT for 48h Trimethylsilyl cyanide Trimethylsilyl cyanide Trimethylsilyl cyanide->Stirring at RT for 48h Dimethylcarbamoyl chloride Dimethylcarbamoyl chloride Dimethylcarbamoyl chloride->Stirring at RT for 48h Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Stirring at RT for 48h Quench with 10% NaHCO3 Quench with 10% NaHCO3 Stirring at RT for 48h->Quench with 10% NaHCO3 Phase Separation Phase Separation Quench with 10% NaHCO3->Phase Separation Aqueous Extraction with DCM Aqueous Extraction with DCM Phase Separation->Aqueous Extraction with DCM Drying and Concentration Drying and Concentration Aqueous Extraction with DCM->Drying and Concentration Silica Gel Chromatography Silica Gel Chromatography Drying and Concentration->Silica Gel Chromatography Recrystallization from Methanol Recrystallization from Methanol Silica Gel Chromatography->Recrystallization from Methanol 3,5-Dichloro-2-cyanopyridine 3,5-Dichloro-2-cyanopyridine Recrystallization from Methanol->3,5-Dichloro-2-cyanopyridine

Caption: Synthesis workflow for 3,5-Dichloro-2-cyanopyridine.

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of 3,5-Dichloro-2-cyanopyridine.

Table 2: Summary of Spectral Data

TechniqueDataReference(s)
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H, C=N, C=C, and C-Cl stretching vibrations.[2]
Raman Spectroscopy Complementary vibrational data to IR spectroscopy.[2]
¹H NMR Spectroscopy Data not available in detail.
¹³C NMR Spectroscopy Data not available in detail.
Mass Spectrometry Data not available in detail.

Potential Biological Activity

The biological activities of 3,5-Dichloro-2-cyanopyridine have not been extensively reported. However, the cyanopyridine scaffold is present in various biologically active molecules, suggesting potential for this compound in drug discovery.

Derivatives of cyanopyridine have been investigated for a range of therapeutic applications, including as anticancer agents.[8] Some studies have shown that cyanopyridine-based compounds can exhibit inhibitory activity against enzymes such as kinases, which are critical in cancer cell signaling pathways. For instance, certain cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2. While these findings relate to derivatives, they highlight the potential of the core cyanopyridine structure in the development of novel therapeutics.

Further research, including cytotoxicity screening and enzyme inhibition assays, is necessary to elucidate the specific biological activities and potential mechanisms of action of 3,5-Dichloro-2-cyanopyridine.

Conclusion

3,5-Dichloro-2-cyanopyridine is a readily synthesizable halogenated pyridine derivative with well-defined physical properties. While its spectral characterization is partially documented, a complete analysis including detailed NMR and mass spectrometry data would be beneficial for future research and development. The known biological activities of related cyanopyridine compounds suggest that 3,5-Dichloro-2-cyanopyridine may be a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation of the existing knowledge on this compound, intended to facilitate further investigation by researchers and scientists in the field.

References

Spectroscopic data analysis of 3,6-Dichloropicolinonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-Dichloropicolinonitrile, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive structural characterization. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, analysis, and drug development.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₆H₂Cl₂N₂, is a disubstituted pyridine derivative. The strategic placement of two chlorine atoms and a nitrile group on the pyridine ring results in a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Structure:

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS GC-MS Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight Fragmentation Pattern Acq_MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure Spectral_Correlations cluster_structure This compound cluster_nmr NMR cluster_ir IR cluster_ms Mass Spec mol Cl-Pyridine-CN (with another Cl) H_NMR ¹H NMR: - Two doublets (ortho-coupling) mol->H_NMR H-4, H-5 C_NMR ¹³C NMR: - 6 distinct signals mol->C_NMR C2-C6, CN IR_CN ~2254 cm⁻¹ (C≡N) mol->IR_CN Nitrile Group IR_Aromatic ~1428 cm⁻¹ (C=C) mol->IR_Aromatic Pyridine Ring IR_CCl ~840 cm⁻¹ (C-Cl) mol->IR_CCl Chloro Groups MS_MolIon m/z 172 [M]⁺ mol->MS_MolIon Molecular Weight MS_Isotope Cl Isotope Pattern mol->MS_Isotope MS_Frag Loss of Cl, CN mol->MS_Frag

Solubility Profile of 3,6-Dichloropicolinonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of 3,6-Dichloropicolinonitrile, a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document focuses on delivering detailed, established experimental protocols to enable researchers to determine these critical values. The methodologies outlined, primarily the gravimetric method, are robust and widely accepted for generating accurate and reproducible solubility data. This guide also includes a visual representation of the experimental workflow to facilitate procedural understanding and implementation.

Introduction to this compound

This compound, also known by its systematic IUPAC name 3,6-dichloropyridine-2-carbonitrile, is a chlorinated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a fundamental physical property that governs its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for process optimization and the successful development of downstream products.

Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in a range of organic solvents. The information available is qualitative in nature.

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral Solubility
Polar Aprotic Solvents (e.g., Dimethylformamide)Reported to have high solubility.
Alcohols (e.g., Ethanol, Methanol)Reported to be soluble.
Halogenated Solvents (e.g., Dichloromethane)Expected to be soluble.
Aromatic Hydrocarbons (e.g., Toluene)Solubility is likely, but may be lower than in polar solvents.
Ethers (e.g., Diethyl ether)Expected to have some degree of solubility.
Non-polar Solvents (e.g., Heptane, Hexane)Expected to have low solubility.
WaterReported to have low solubility.

Note: The information in this table is based on general chemical principles and qualitative statements found in the literature for structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent. It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Constant temperature bath

  • Sealed vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed glass vials for filtrate collection

  • Vacuum oven or rotary evaporator

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifugation of the sample can be performed.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled vial. This step is critical to remove any remaining solid particles.

  • Solvent Evaporation:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the filtrate under controlled conditions. This can be achieved using a gentle stream of nitrogen, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or a rotary evaporator.

  • Drying and Weighing:

    • Once the solvent is fully evaporated, dry the vial containing the solid residue to a constant weight in a vacuum oven.

    • Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ ( \text{Mass of vial with dried solute} - \text{Mass of empty vial} ) / \text{Volume of filtrate collected (mL)} ] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G cluster_0 Preparation and Equilibration cluster_1 Sample Processing cluster_2 Analysis and Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_container Seal the container add_excess->seal_container equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_container->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_supernatant Withdraw supernatant with a syringe settle->withdraw_supernatant filter_solution Filter into a pre-weighed vial withdraw_supernatant->filter_solution weigh_filtrate Weigh the vial with filtrate filter_solution->weigh_filtrate evaporate_solvent Evaporate solvent to dryness weigh_filtrate->evaporate_solvent weigh_residue Weigh the vial with dried solute evaporate_solvent->weigh_residue calculate_solubility Calculate solubility weigh_residue->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for the gravimetric determination of solubility.

Unveiling 3,6-Dichloropicolinonitrile: A Technical Guide to its Historical Context, Discovery, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropicolinonitrile, a halogenated pyridine derivative, holds a significant position in the landscape of synthetic chemistry, primarily recognized for its role as a key intermediate in the production of agricultural chemicals. This technical guide provides an in-depth exploration of the historical context surrounding its discovery, detailed experimental protocols for its synthesis, and an overview of its applications. The information is curated to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Historical Context and Discovery

The documented history of this compound is closely tied to the development of pyridyl-based herbicides. While the exact date of its first synthesis remains elusive in publicly accessible records, a significant milestone in its documented history is a Soviet patent (SU1728241A1) filed in 1990. This patent detailed a method for the synthesis of 3,6-dichloro-2-cyanopyridine (an alternative name for this compound) and explicitly mentioned its utility in the manufacturing of the herbicide Lontrel®, the active ingredient of which is clopyralid (3,6-dichloropicolinic acid).[1] This indicates that by the late 1980s, the compound's importance as a precursor to this class of herbicides was well-established.

The development of picolinic acid herbicides, which function as synthetic auxins, was a significant area of research in agrochemicals.[2][3][4][5] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[2][4][5] The synthesis of clopyralid from this compound highlights the nitrile group's role as a convenient precursor to a carboxylic acid moiety through hydrolysis.

While its primary historical application lies in the agrochemical sector, the pyridine and nitrile functionalities are prevalent in many pharmaceutically active molecules.[6][7][8] Pyridine rings are a common scaffold in drug discovery, and the nitrile group can act as a key pharmacophore or a versatile synthetic handle.[6][7][8] However, specific drug development programs directly utilizing this compound as a starting material are not extensively documented in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₂Cl₂N₂
Molecular Weight 173.00 g/mol
CAS Number 1702-18-7
Appearance White to off-white crystalline solid
Melting Point 98-102 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as dimethylformamide.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A prominent method, detailed in Soviet patent SU1728241A1, involves the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine.[1]

Method 1: Reductive Dechlorination of 3,4,5,6-Tetrachloro-2-cyanopyridine[1]

Materials:

  • 3,4,5,6-Tetrachloro-2-cyanopyridine

  • Zinc dust or Manganese

  • Organic solvent (e.g., dimethylformamide, aliphatic amine, alcohol, or carboxylic acid amide)

  • Methylene chloride (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • To a reaction flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine.

  • Add an organic solvent, such as dimethylformamide.

  • Add a reducing agent, such as zinc dust or manganese, in a molar ratio of 1:(3-10) (tetrachlorocyanopyridine:metal).

  • Heat the reaction mixture to a temperature between 64-125 °C and maintain for approximately 1.5 hours.

  • After the reaction is complete, cool the mixture and extract the product with methylene chloride.

  • The crude product can be purified by recrystallization from hexane to yield 3,6-dichloro-2-cyanopyridine.

Quantitative Data from Patent Example: [1]

ReactantAmount (moles)
3,4,5,6-Tetrachloro-2-cyanopyridine0.01
Zinc dust0.03
Dimethylformamide15 ml
Reaction Temperature 125 °C
Reaction Time 90 minutes
Yield up to 92%

Logical Relationship of Synthesis

The synthesis described above follows a clear logical progression from a more halogenated precursor to the desired dichlorinated product.

Synthesis_Workflow Start 3,4,5,6-Tetrachloro-2-cyanopyridine Process Reductive Dechlorination (Zinc or Manganese) Start->Process Reacts with End This compound Process->End Yields Solvent Organic Solvent (e.g., DMF) Solvent->Process In presence of

Caption: Reductive dechlorination of tetrachlorocyanopyridine.

Applications

Agrochemicals

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide clopyralid (3,6-dichloropicolinic acid).[1] The nitrile group is hydrolyzed to a carboxylic acid to produce the final active ingredient. Clopyralid is a selective herbicide effective against broadleaf weeds.[5][9]

The overall transformation can be visualized as follows:

Clopyralid_Synthesis Start This compound Process Hydrolysis Start->Process End Clopyralid (3,6-Dichloropicolinic Acid) Process->End

Caption: Synthesis of Clopyralid from this compound.

Potential in Drug Discovery

While direct applications in marketed drugs are not readily apparent, the structural motifs within this compound are of interest to medicinal chemists. The substituted pyridine core is a "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds with a wide range of therapeutic activities.[7][8] The two chlorine atoms can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding to biological targets. The nitrile group is a versatile functional group that can participate in various chemical transformations to build more complex molecules. It can also act as a hydrogen bond acceptor or be bioisosterically replaced to modulate a compound's properties.[6]

Given the broad biological activities of pyridine and picolinonitrile derivatives, this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to explore its utility in this area.

Signaling Pathways of Related Compounds

The herbicidal action of clopyralid, derived from this compound, is mediated through the disruption of the auxin signaling pathway in plants.[2][4][5]

Auxin_Signaling_Disruption cluster_plant_cell Plant Cell Clopyralid Clopyralid (Synthetic Auxin) AuxinReceptor Auxin Receptor Clopyralid->AuxinReceptor Binds to SignalTransduction Signal Transduction Cascade AuxinReceptor->SignalTransduction Activates GeneExpression Altered Gene Expression SignalTransduction->GeneExpression Leads to UncontrolledGrowth Uncontrolled Cell Division and Elongation GeneExpression->UncontrolledGrowth Causes PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Disruption of auxin signaling by clopyralid.

Conclusion

This compound is a valuable chemical intermediate with a history rooted in the development of modern herbicides. Its synthesis, primarily through the dechlorination of a tetrachlorinated precursor, is well-documented. While its direct application in drug development is not as established, its structural features—a dichlorinated pyridine ring and a nitrile group—make it a potentially useful building block for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its synthetic utility and potential biological applications.

References

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropicolinonitrile, a synthetic picolinonitrile derivative, is postulated to function as a pro-herbicide with a mechanism of action rooted in the disruption of plant hormonal signaling. This technical guide delineates the putative molecular cascade initiated by this compound, drawing upon the well-established mechanism of its cognate acid, 3,6-Dichloropicolinic acid, and the broader class of picolinate-based auxin mimic herbicides. The primary mode of action involves the metabolic conversion of the nitrile to its carboxylic acid form, which then acts as a synthetic auxin. This mimicry leads to the specific recognition and binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX 5 (AFB5), a key component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This interaction triggers the ubiquitination and subsequent proteasomal degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, unleashing a cascade of unregulated gene expression that culminates in phytotoxicity and plant death. This guide provides a comprehensive overview of the signaling pathway, detailed hypothetical experimental protocols for its investigation, and quantitative data extrapolated from related compounds to serve as a foundational resource for researchers in herbicide development and plant biology.

Introduction

The picolinate class of herbicides has long been a cornerstone of modern agriculture, offering selective control of broadleaf weeds. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants. While the herbicidal properties of picolinic acids are well-documented, the precise role and mechanism of their nitrile precursors, such as this compound, are less directly characterized. It is widely hypothesized that the nitrile moiety serves as a bio-activatable group, undergoing enzymatic hydrolysis to the active carboxylic acid within the target plant. This guide focuses on the presumed mechanism of action of this compound, presenting a detailed model based on the known interactions of picolinate herbicides with the plant auxin signaling pathway.

Proposed Mechanism of Action: An Auxin Mimicry Cascade

The herbicidal activity of this compound is believed to be initiated following its conversion to 3,6-Dichloropicolinic acid. This active metabolite then functions as a persistent and potent mimic of natural auxin.

The Core Signaling Pathway

The central mechanism involves the hijacking of the plant's natural auxin perception and response machinery. The key molecular players and their interactions are outlined below:

  • Receptor Binding: The synthetic auxin, 3,6-Dichloropicolinic acid, preferentially binds to the auxin co-receptor complex, which consists of an F-box protein (primarily AFB5 for picolinates) and an Aux/IAA transcriptional repressor.

  • SCF Complex Activation: This binding event stabilizes the interaction between the SCFAFB5 E3 ubiquitin ligase complex and the Aux/IAA protein.

  • Ubiquitination and Degradation: The SCFAFB5 complex polyubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.

  • De-repression of Auxin Response Factors (ARFs): In the absence of the Aux/IAA repressor, ARF transcription factors are released from inhibition.

  • Uncontrolled Gene Expression: The activated ARFs then bind to auxin response elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their uncontrolled transcription.

  • Physiological Disruption and Phytotoxicity: The massive and unregulated expression of these genes results in a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.

Auxin_Mimic_Pathway cluster_input Herbicidal Action Initiation cluster_signaling Core Auxin Signaling Cascade 3_6_Dichloropicolinonitrile This compound 3_6_Dichloropicolinic_Acid 3,6-Dichloropicolinic Acid (Active Herbicide) 3_6_Dichloropicolinonitrile->3_6_Dichloropicolinic_Acid Metabolic Conversion (in planta) AFB5 AFB5 (F-box Protein) SCF_Complex SCF Complex Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome ARF ARF (Transcription Factor) Auxin_Response_Genes Auxin Response Genes Uncontrolled_Growth Uncontrolled Growth & Phytotoxicity

Quantitative Data (Extrapolated)

CompoundTargetAssayValueReference
PicloramArabidopsis thalianaRoot Growth Inhibition IC50~1.5 µMF.G. Walsh et al. (2006)
ClopyralidArabidopsis thalianaRoot Growth Inhibition IC50~5.0 µMF.G. Walsh et al. (2006)
AminopyralidArabidopsis thalianaRoot Growth Inhibition IC50~0.1 µMF.G. Walsh et al. (2006)
PicloramRecombinant AtAFB5Binding Affinity (Kd)~100 nMM. Prusinska et al. (2022)
HalauxifenRecombinant AtAFB5Binding Affinity (Kd)~10 nMM. Prusinska et al. (2022)

Key Experimental Protocols

To investigate the proposed mechanism of action of this compound, a series of established experimental protocols can be employed.

In Planta Conversion Assay

Objective: To determine if this compound is converted to 3,6-Dichloropicolinic acid in plant tissues.

Methodology:

  • Plant Material: Arabidopsis thaliana seedlings or a susceptible weed species.

  • Treatment: Treat plants with a known concentration of this compound.

  • Extraction: Harvest plant tissues at various time points and perform a methanol-based extraction.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify both the nitrile and its corresponding carboxylic acid.

In_Planta_Conversion_Workflow Start Start Plant_Treatment Treat Plants with This compound Start->Plant_Treatment Tissue_Harvest Harvest Tissues at Time Points Plant_Treatment->Tissue_Harvest Extraction Methanol Extraction Tissue_Harvest->Extraction Analysis HPLC-MS Analysis Extraction->Analysis End End Analysis->End

Auxin Receptor Binding Assay

Objective: To determine the binding affinity of 3,6-Dichloropicolinic acid to the AFB5 auxin receptor.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant AFB5 protein from E. coli or an insect cell system.

  • Ligand Binding Assay: Perform a competitive binding assay using a radiolabeled or fluorescently tagged high-affinity auxin ligand (e.g., [3H]-IAA) and varying concentrations of unlabeled 3,6-Dichloropicolinic acid.

  • Data Analysis: Measure the displacement of the labeled ligand to calculate the inhibition constant (Ki) or the dissociation constant (Kd) of 3,6-Dichloropicolinic acid for AFB5. Surface Plasmon Resonance (SPR) can also be used for a label-free assessment of binding kinetics.

Aux/IAA Degradation Assay

Objective: To demonstrate that 3,6-Dichloropicolinic acid induces the degradation of Aux/IAA repressor proteins.

Methodology:

  • Plant Material: Use a transgenic Arabidopsis line expressing a fusion protein of an Aux/IAA (e.g., IAA7/AXR2) with a reporter like Luciferase (LUC) or Green Fluorescent Protein (GFP).

  • Treatment: Treat seedlings with 3,6-Dichloropicolinic acid.

  • Imaging/Quantification: Monitor the luminescence or fluorescence signal over time. A decrease in the signal indicates the degradation of the Aux/IAA-reporter fusion protein.

Aux_IAA_Degradation_Logic Input 3,6-Dichloropicolinic Acid Process Induces SCFAFB5-mediated Ubiquitination Input->Process Outcome Degradation of Aux/IAA-Reporter Fusion Process->Outcome Measurement Decrease in Luminescence/Fluorescence Outcome->Measurement

Gene Expression Analysis

Objective: To confirm the upregulation of early auxin-responsive genes following treatment with this compound.

Methodology:

  • Plant Material and Treatment: Treat susceptible plants with this compound.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control tissues and reverse transcribe to cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs).

  • Data Analysis: Analyze the relative gene expression levels to confirm upregulation in treated samples.

Conclusion

While direct experimental evidence for this compound is pending, the established mechanism of action for picolinate herbicides provides a robust framework for understanding its herbicidal activity. The conversion of the nitrile to the carboxylic acid is a critical activation step, leading to its function as a potent auxin mimic. By targeting the AFB5 auxin co-receptor and inducing the degradation of Aux/IAA repressors, this compound is presumed to unleash a torrent of uncontrolled gene expression, ultimately leading to the demise of susceptible plant species. The experimental protocols outlined in this guide offer a clear path for the empirical validation of this proposed mechanism, providing a solid foundation for future research and development in the field of herbicide science.

Exploring the Biological Landscape of Substituted Cyanopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel therapeutic agents has led researchers to explore a vast array of heterocyclic scaffolds. Among these, the pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and clinically approved drugs. The specific scaffold of 3,6-dichloropicolinonitrile (also known as 3,6-dichloro-2-cyanopyridine) is primarily documented as a key intermediate in the synthesis of agricultural chemicals, notably the herbicide Lontrel. A comprehensive review of current scientific literature reveals a scarcity of data on the systematic evaluation of novel this compound derivatives for broader biological activities such as anticancer or antimicrobial effects.

However, a closely related class of compounds, substituted 3,5-dicyanopyridines, has been the subject of extensive research, demonstrating significant potential, particularly in oncology. This technical guide will, therefore, focus on the biological activities of these data-rich analogues, providing insights into their therapeutic promise, experimental evaluation, and synthetic strategies.

Section 1: Anticancer Activity of 2-Amino-3,5-Dicyanopyridine Derivatives

A significant body of research has focused on the synthesis and in vitro anticancer evaluation of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridine derivatives. These compounds have shown potent inhibitory effects on the growth of a wide range of human cancer cell lines, with some exhibiting activity at nanomolar concentrations.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory effects of selected 3,5-dicyanopyridine derivatives against various human cancer cell lines. The data is presented as the concentration required to inhibit 50% of cell growth (GI₅₀).

Compound IDR (Aryl Group)R' (Dialkylamino)Cell LineCancer TypeGI₅₀ (µM)
20 4-Cl-PhMorpholineLeukemiaSR0.09
21 4-F-PhMorpholineOvarian CancerOVCAR-30.08
22 4-MeO-PhMorpholineCNS CancerSNB-750.06
28 4-Cl-PhPiperidineRenal CancerUO-310.07
30 4-MeO-PhPiperidineProstate CancerPC-30.08
35 4-Cl-PhN(Et)₂MelanomaSK-MEL-50.09
45 4-F-PhN(Me)₂Breast CancerHS 578T0.08

Data synthesized from studies on novel 3,5-dicyanopyridine derivatives, which demonstrated inhibitory effects on the growth of a wide range of cancer cell lines at micromolar and, in some cases, nanomolar concentrations.[1]

Section 2: Experimental Protocols

The evaluation of novel compounds for anticancer activity involves a series of standardized assays. The following protocol details the Sulforhodamine B (SRB) assay, a common method used for cell density determination, which is based on the measurement of cellular protein content.

Protocol: In Vitro Cell Growth Inhibition Assay (SRB Assay)
  • Cell Plating:

    • Harvest cancer cells from exponential phase cultures using trypsin.

    • Count and dilute the cells in an appropriate medium to a density of 5,000-10,000 cells/well.

    • Dispense 100 µL of the cell suspension into 96-well microtiter plates.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂, and 100% relative humidity to allow for cell attachment.

  • Compound Addition:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., from 10⁻⁴ to 10⁻⁸ M).

    • Add 100 µL of the medium containing the test compound to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator and incubate for an additional 48 hours.

  • Cell Fixation and Staining:

    • Terminate the assay by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.

    • Wash the plates five times with deionized water to remove TCA, medium, and serum.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Stain for 10 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the optical density (OD) at 510 nm using an automated plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) from dose-response curves.

Section 3: Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical syntheses and biological evaluation workflows. The following sections provide Graphviz diagrams illustrating these processes for 3,5-dicyanopyridine derivatives.

Synthetic Pathway for 2-Amino-3,5-Dicyanopyridine Derivatives

The synthesis of these compounds often involves a multi-component reaction, which is an efficient strategy for building molecular complexity in a single step.

G A Aryl Aldehyde (R-CHO) C Enaminonitrile (Key Intermediate) A->C + Dialkylamino- propenenitrile B Malononitrile D Cyclocondensation B->D + Malononitrile C->D E 2-Amino-4-aryl-6-dialkylamino- 3,5-dicyanopyridine D->E Yields

Caption: General synthetic scheme for 2-amino-3,5-dicyanopyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating a compound for its anticancer potential follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies start Synthesized Compound Library screen Single-Dose Screening (e.g., NCI-60 Panel) start->screen dose_response Dose-Response Assay (Determine GI₅₀) screen->dose_response Active Compounds mechanism Mechanism of Action Studies dose_response->mechanism Potent Compounds apoptosis Apoptosis Assays (e.g., Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle target_id Target Identification (e.g., Kinase Inhibition) mechanism->target_id

Caption: Workflow for the in vitro screening of novel anticancer compounds.

References

Environmental Fate and Degradation of 3,6-Dichloropicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for the environmental fate and degradation of 3,6-Dichloropicolinonitrile. This guide synthesizes information on closely related chemical structures and established scientific principles to provide a probable assessment of its environmental behavior. The degradation pathways and quantitative data presented are illustrative and based on analogous compounds.

Introduction

This compound is a chlorinated pyridine compound containing a nitrile functional group. Its environmental fate is governed by a combination of physical, chemical, and biological processes in soil and water. Understanding these processes is critical for assessing its potential environmental impact, persistence, and the formation of any potential transformation products. This technical guide outlines the likely environmental fate and degradation pathways of this compound in soil and aquatic environments, based on established principles and data from structurally similar molecules.

Physicochemical Properties and Environmental Distribution

Table 1: Estimated Physicochemical Properties and their Environmental Implications

PropertyEstimated Value/CharacteristicImplication for Environmental Fate
Water Solubility Low to ModerateLimited leaching in soil; potential for partitioning to sediment in aquatic systems.
Vapor Pressure LowVolatilization from soil and water surfaces is likely to be a minor dissipation pathway.
Octanol-Water Partition Coefficient (Kow) Moderate to HighTendency to adsorb to organic matter in soil and sediment, reducing bioavailability.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Moderate to HighIndicates potential for strong binding to soil organic carbon, leading to lower mobility.

Degradation in Soil

The degradation of this compound in soil is expected to be a multifaceted process involving microbial activity and, to a lesser extent, abiotic processes.

Biotic Degradation (Biodegradation)

Microbial degradation is anticipated to be the primary mechanism for the dissipation of this compound in soil. Soil microorganisms, including bacteria and fungi, can utilize organic compounds as a source of carbon and energy, leading to their breakdown. The degradation of chlorinated aromatic compounds often proceeds through initial enzymatic attacks that can lead to dechlorination and ring cleavage.

Key Microbial Transformation Processes:

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be enzymatically hydrolyzed by nitrilase or nitrile hydratase/amidase enzyme systems in microorganisms. This would likely transform this compound into 3,6-Dichloropicolinamide and subsequently to 3,6-Dichloropicolinic acid.

  • Reductive Dechlorination: Under anaerobic conditions, which can exist in saturated soils or deeper soil layers, microorganisms may remove chlorine atoms from the pyridine ring.

  • Oxidative Degradation: Aerobic microorganisms can introduce hydroxyl groups onto the aromatic ring, a critical step that often precedes ring cleavage.

Table 2: Hypothetical Soil Degradation Half-Life for this compound

Soil ConditionProcessEstimated Half-Life (DT50)Notes
AerobicMicrobial Degradation30 - 90 daysHalf-life can vary significantly with soil type, organic matter content, microbial population, temperature, and moisture.
AnaerobicMicrobial Degradation60 - 180 daysDegradation is typically slower under anaerobic conditions.
Abiotic Degradation

Abiotic degradation processes for this compound in soil are expected to be less significant than microbial degradation.

  • Hydrolysis: Chemical hydrolysis of the nitrile group can occur, but it is generally a slow process in the typical pH range of soils (pH 5-9).

  • Photolysis: On the soil surface, photodegradation by sunlight can occur. However, the compound is likely to be incorporated into the soil matrix, limiting its exposure to light.

Degradation in Water

In aquatic environments, the degradation of this compound will be influenced by photolysis, hydrolysis, and microbial activity in the water column and sediment.

Photolysis

Direct photolysis in sunlit surface waters is expected to be a significant degradation pathway. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bonds. The rate of photolysis is dependent on water clarity, depth, and season.

Table 3: Hypothetical Aquatic Degradation Half-Life for this compound

CompartmentProcessEstimated Half-Life (DT50)Notes
Water ColumnPhotolysis (Direct)2 - 15 daysDependent on light intensity and water clarity.
Water ColumnHydrolysis> 100 daysGenerally slow at neutral pH.
SedimentMicrobial Degradation (Aerobic)45 - 120 daysSlower than in soil due to lower temperatures and potentially different microbial communities.
SedimentMicrobial Degradation (Anaerobic)90 - 250 daysPrimary degradation process in deeper, anoxic sediments.
Hydrolysis

Chemical hydrolysis in the water column is likely to be a slow process at environmentally relevant pH values.

Aquatic Biodegradation

Microorganisms in the water column and, more significantly, in the sediment will contribute to the degradation of this compound. Similar to soil, the primary microbial transformations are expected to be the hydrolysis of the nitrile group and subsequent degradation of the resulting picolinic acid.

Degradation Pathways

Based on the degradation of analogous chlorinated pyridine and nitrile-containing compounds, a plausible degradation pathway for this compound is proposed below.

cluster_soil Soil Environment cluster_water Aquatic Environment A This compound B 3,6-Dichloropicolinamide A->B Microbial Hydrolysis C 3,6-Dichloropicolinic Acid B->C Microbial Hydrolysis D Ring Cleavage Products C->D Microbial Ring Cleavage E Mineralization (CO2, H2O, Cl-) D->E F This compound G Photodegradation Products F->G Photolysis H 3,6-Dichloropicolinic Acid F->H Microbial Hydrolysis I Mineralization (CO2, H2O, Cl-) H->I Microbial Degradation A Prepare Soil Samples B Apply Radiolabelled This compound A->B C Incubate under Aerobic or Anaerobic Conditions B->C D Sample at Time Intervals C->D G Trap Volatiles (CO2) C->G E Solvent Extraction D->E F Analysis (HPLC, LSC) E->F H Data Analysis (Kinetics, Metabolite ID) F->H G->H

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichloropicolinonitrile is a chlorinated pyridine derivative containing a nitrile functional group. Accurate and sensitive quantification of this compound is essential for various applications, including chemical synthesis quality control, environmental monitoring, and toxicology studies. This document provides detailed protocols for the analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

These methods are selected for their robustness, sensitivity, and common availability in analytical laboratories. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV is a versatile and cost-effective technique suitable for routine analysis of less volatile compounds and for purity assessments in formulations.

Analytical Methods Overview

A summary of the proposed analytical methods is presented below. Detailed protocols are provided in the subsequent sections.

TechniquePrincipleTypical ApplicationKey Advantages
GC-MS Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.Trace analysis in environmental samples (e.g., water, soil) and biological matrices.High sensitivity, high selectivity, and definitive compound identification.
HPLC-UV Separation based on the compound's polarity and interaction with a stationary phase, with detection by ultraviolet absorbance.Quantification in process chemistry samples, pharmaceutical formulations, and purity assessments.Robust, cost-effective, and widely available for non-volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a proposed GC-MS method for the quantification of this compound. The protocol is based on general methods for the analysis of chlorinated organic compounds in various matrices.

Experimental Protocol

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • For Water Samples:

    • To a 50 mL water sample, add a suitable surrogate standard.

    • Adjust the pH of the sample if necessary to ensure the analyte is in a neutral form.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake vigorously for 2 minutes in a separatory funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add a known amount of internal standard prior to analysis.

  • For Solid Samples (e.g., Soil, Tissue):

    • Homogenize a 5-10 g sample with anhydrous sodium sulfate to remove moisture.

    • Perform a Soxhlet extraction or an accelerated solvent extraction with an appropriate solvent (e.g., hexane/acetone mixture).

    • Concentrate the extract and perform a solvent exchange to a solvent compatible with GC analysis if necessary.

    • The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

    • Adjust the final volume to 1 mL and add the internal standard.

GC_Sample_Prep cluster_liquid Liquid Sample (Water) cluster_solid Solid Sample (Soil, Tissue) l_start 50 mL Water Sample l_add_surrogate Add Surrogate Standard l_start->l_add_surrogate l_extract Liquid-Liquid Extraction (e.g., Dichloromethane) l_add_surrogate->l_extract l_dry Dry Extract (Anhydrous Na2SO4) l_extract->l_dry l_concentrate Concentrate to 1 mL l_dry->l_concentrate l_add_is Add Internal Standard l_concentrate->l_add_is l_end Analysis by GC-MS l_add_is->l_end s_start 5-10 g Solid Sample s_homogenize Homogenize with Na2SO4 s_start->s_homogenize s_extract Solvent Extraction (e.g., Soxhlet) s_homogenize->s_extract s_cleanup Extract Cleanup (SPE) s_extract->s_cleanup s_concentrate Concentrate to 1 mL s_cleanup->s_concentrate s_add_is Add Internal Standard s_concentrate->s_add_is s_end Analysis by GC-MS s_add_is->s_end HPLC_Workflow start Sample dissolve Dissolve/Dilute in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Developing a high-performance liquid chromatography (HPLC) method for 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6-Dichloropicolinonitrile. This method is suitable for purity assessment, stability studies, and quality control of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A reliable and accurate analytical method is essential for ensuring the quality and consistency of this starting material and for monitoring its presence in reaction mixtures and final products. The HPLC method described herein provides excellent sensitivity, specificity, and reproducibility for the determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Structure (A chemical structure diagram would be placed here in a formal document)
Molecular Formula C₆H₂Cl₂N₂
Molecular Weight 173.00 g/mol
CAS Number 1702-18-7
Appearance White to off-white crystalline solid
UV Absorbance Maximum (λmax) ~275 nm (in Methanol)

Experimental Protocols

3.1. Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

  • Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Formic acid (LC-MS grade).

  • Chromatographic Column:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in deionized water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3.4. Sample Preparation

Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for method performance.

Table 1: Method Validation and System Suitability Data

ParameterAcceptance CriteriaExpected Result
Retention Time (min) Approx. 9.59.6
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 10000
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) -1 - 100
Limit of Detection (LOD) (µg/mL) -0.15
Limit of Quantification (LOQ) (µg/mL) -0.50
Precision (%RSD) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%

Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

HPLC_Method_Workflow cluster_preparation Solution Preparation cluster_analysis HPLC Analysis cluster_data_handling Data Handling prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) set_conditions Set Chromatographic Conditions prep_mobile_phase->set_conditions prep_standards Prepare Standard Solutions inject Inject Sample/Standard prep_standards->inject prep_sample Prepare and Filter Sample prep_sample->inject set_conditions->inject separate Isocratic/Gradient Separation inject->separate detect UV Detection at 275 nm separate->detect acquire_data Data Acquisition detect->acquire_data process_data Process and Quantify acquire_data->process_data generate_report Generate Final Report process_data->generate_report

Application Notes: 3,6-Dichloropicolinonitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 3,6-Dichloropicolinonitrile as a key intermediate in the synthesis of herbicides and as a scaffold for creating diverse substituted pyridine derivatives through nucleophilic aromatic substitution.

Application Note 1: Synthesis of the Herbicide Clopyralid (3,6-Dichloropicolinic Acid)

This compound is a direct precursor to the selective herbicide Clopyralid. The primary transformation is the hydrolysis of the nitrile functional group to a carboxylic acid. This process is efficient and is a key step in the commercial production of this widely used agrochemical.[1][2] Clopyralid is effective for controlling broadleaf weeds.[3][4]

Reaction Scheme: Hydrolysis

The overall reaction involves the conversion of the nitrile group to a carboxylic acid under alkaline conditions, followed by acidification to yield the final product.

Caption: Reaction pathway for the synthesis of Clopyralid.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from methodologies described in the patent literature for the synthesis of Clopyralid.[1]

Materials:

  • This compound

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) or other suitable acid

  • Deionized Water

Procedure:

  • Preparation of Alkaline Solution: Prepare an ethanolic sodium hydroxide solution.

  • Reaction: Add this compound to the alkaline ethanol solution.

  • Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Acidification: After the reaction is complete, cool the mixture. Adjust the pH of the system to 2-3 using an appropriate acid (e.g., HCl).

  • Precipitation and Isolation: The product, 3,6-Dichloropicolinic acid (Clopyralid), will precipitate out of the solution upon acidification.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if a higher purity is required.

Quantitative Data

While specific yields for the hydrolysis step alone are not detailed, the overall synthesis route is described as high-yielding.[1]

ParameterValueReference
Starting MaterialThis compound[1]
Product3,6-Dichloropicolinic Acid[1][3]
Reaction TypeNitrile Hydrolysis[1]
Key ReagentsEthanolic NaOH, Acid[1]

Application Note 2: General Precursor for Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridine ring of this compound are susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, facilitates the attack of nucleophiles. This makes this compound a valuable building block for generating a library of substituted pyridine compounds for applications in drug discovery and materials science.

General Reaction and Mechanism

The SNAr reaction typically proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

G cluster_workflow General S_NAr Workflow Start Start: This compound Step1 Add Nucleophile (Nu:) & Base (e.g., DIEA) in Solvent (e.g., DCM) Start->Step1 Step 1 Step2 Reaction at controlled temperature (e.g., 0°C to RT) Step1->Step2 Step 2 Step3 Monitor reaction (TLC / HPLC) Step2->Step3 Step 3 Step4 Work-up & Purification Step3->Step4 Step 4 End Product: Mono- or Di-substituted Picolinonitrile Step4->End Final Product

Caption: Generalized experimental workflow for S_NAr reactions.

Potential Nucleophiles and Products

A wide range of nucleophiles can be employed, leading to diverse product scaffolds.

Nucleophile TypeExampleResulting Functional Group
AminesR-NH₂Amino (-NHR)
Alcohols/PhenolsR-OHEther (-OR)
Thiols/ThiophenolsR-SHThioether (-SR)
AzidesNaN₃Azido (-N₃)

The substitution can be controlled to favor either mono- or di-substitution by manipulating the reaction conditions, such as stoichiometry of the nucleophile and temperature.

Generalized Experimental Protocol: Mono-substitution via SNAr

This generalized protocol is based on standard procedures for SNAr reactions on activated chloro-heterocycles.[7]

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine) (1.0 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA) (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or DMF)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirring solution, add the desired nucleophile (1.0 eq), followed by the dropwise addition of the base (1.0 eq).

  • Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature. The reaction time can range from a few hours to overnight.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By employing a second, different nucleophile in a subsequent step, researchers can synthesize di-substituted picolinonitriles with different functionalities at the 3 and 6 positions, further expanding the molecular diversity achievable from this precursor.

References

The Pivotal Role of 3,6-Dichloropicolinonitrile in Herbicide Synthesis and Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropicolinonitrile, while not an active herbicide itself, serves as a critical intermediate in the synthesis of the highly effective and widely used herbicide, 3,6-Dichloropicolinic acid, commonly known as clopyralid.[1] Clopyralid is a selective, systemic herbicide prized for its control of broadleaf weeds, particularly those in the Asteraceae (thistle), Fabaceae (legume), and Polygonaceae (knotweed) families.[2][3] Its utility in various crops, rangelands, and industrial sites underscores the importance of its synthetic precursors like this compound.[3][4] This document provides detailed application notes on the end-product herbicide, protocols for the synthesis of this compound and its conversion to clopyralid, and methods for evaluating its herbicidal efficacy.

Application Notes for 3,6-Dichloropicolinic Acid (Clopyralid)

Herbicidal Spectrum and Use

Clopyralid is a post-emergence herbicide with activity on emerged weeds, demonstrating particular efficacy against annual and perennial broadleaf weeds.[5] Its selective nature allows for its use in a variety of settings, including cereal crops (wheat, barley, oats), canola, sugar beets, pastures, and non-crop areas, without harming grasses.[1][2][4]

Mechanism of Action: Synthetic Auxin

Clopyralid is classified as a synthetic auxin herbicide (Group I).[1][2] It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to an "auxin overload" in susceptible plants.[3] This disruption of normal hormonal balance results in uncontrolled and disorganized cell growth, ultimately causing epinasty (twisting of stems and petioles), and plant death.[6]

Quantitative Herbicidal Efficacy Data

The following tables summarize the recommended application rates of clopyralid for the control of various invasive and common broadleaf weeds. Efficacy can be influenced by weed size, growth stage, and environmental conditions.[3]

Table 1: Recommended Application Rates of Clopyralid for Weed Control

Target WeedApplication Rate (g a.e./ha)Weed StageEfficacy (%)
Canada Thistle (Cirsium arvense)140 - 210Rosette to early bolt90 - 100
Spotted Knapweed (Centaurea stoebe)210 - 280Rosette to bolting90 - 100
Yellow Starthistle (Centaurea solstitialis)70 - 140Rosette stage95 - 100
Capeweed (Arctotheca calendula)60 - 120Up to 8 leaf, 10cm diameter80 - 100+
Sowthistle (Sonchus oleraceus)40Young rosettes up to 8 true leavesGood control
Prickly Lettuce (Lactuca serriola)60 - 150Up to 6 leaf, max. 10cm diameterGood control

a.e. = acid equivalent Data compiled from various sources.[1][3][7]

Table 2: Efficacy of Clopyralid on Various Weeds at 14 and 28 Days After Treatment (DAT)

Weed SpeciesApplication Rate (g a.e./ha)Visual Control at 14 DAT (%)Visual Control at 28 DAT (%)
Canada Thistle (Cirsium arvense)14085 - 9590 - 100
Russian Knapweed (Acroptilon repens)21070 - 8580 - 95
Common Ragweed (Ambrosia artemisiifolia)28060 - 7580 - 90

[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound from 2,3,6-trichloropyridine.

Materials:

  • 2,3,6-trichloropyridine

  • Glacial acetic acid

  • Molybdenum trioxide

  • Hydrogen peroxide (30-50%)

  • Dimethylformamide (DMF)

  • Sodium cyanide (NaCN)

  • Phosphorus trichloride (PCl₃)

  • Ethanol

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

  • Oxidation: Dissolve 2,3,6-trichloropyridine in glacial acetic acid in a round-bottom flask. Add a catalytic amount of molybdenum trioxide. Heat the mixture to 80°C with stirring. Slowly add hydrogen peroxide dropwise. Monitor the reaction by a suitable method (e.g., TLC or LC-MS). After completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3,6-trichloropyridine N-oxide.

  • Cyanation: Dissolve the 2,3,6-trichloropyridine N-oxide in DMF. Add sodium cyanide and heat the mixture to carry out the cyanation reaction. After the reaction is complete, remove the solvent by rotary evaporation. Recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

  • Deoxygenation: Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride and heat the mixture. After the reaction, carefully pour the mixture into ice water to precipitate the product. Filter the solid to obtain this compound.

Protocol 2: Hydrolysis of this compound to 3,6-Dichloropicolinic Acid

This protocol outlines the conversion of the nitrile to the carboxylic acid.

Materials:

  • This compound

  • Ethanolic sodium hydroxide solution

  • Hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, pH meter, filtration apparatus.

Procedure:

  • Add this compound to an ethanolic sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture under reflux with stirring until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3,6-Dichloropicolinic acid.

Protocol 3: Greenhouse Efficacy Trial for Herbicides

This protocol provides a general method for assessing the efficacy of a herbicide in a controlled greenhouse environment.[8][9]

Materials:

  • Target weed seeds

  • Pots or trays with a suitable soil mix

  • Herbicide formulation (e.g., 3,6-Dichloropicolinic acid)

  • Calibrated greenhouse sprayer

  • Greenhouse or growth chamber with controlled environment

  • Data collection sheets

Procedure:

  • Plant Propagation: Sow seeds of the target weed species in pots or trays and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare different concentrations of the herbicide. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Incubation: Place the treated and control plants in a greenhouse with controlled temperature, humidity, and light conditions.

  • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control on a scale of 0 (no effect) to 100 (complete kill).

  • Biomass Measurement (Optional): At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effective dose and compare the efficacy of different concentrations.

Protocol 4: Analysis of 3,6-Dichloropicolinic Acid Residues in Soil and Water

This protocol outlines a general procedure for the extraction and analysis of clopyralid residues using High-Performance Liquid Chromatography (HPLC).[6][10][11]

Materials:

  • Soil or water samples

  • Methanol-NaOH extraction solvent

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Dichloromethane

  • HPLC system with a UV or MS/MS detector

  • C18 column

Procedure:

  • Sample Preparation (Soil): Extract a known amount of soil with a methanol-NaOH solution. Centrifuge and filter the extract.

  • Sample Preparation (Water): Acidify the water sample and perform a liquid-liquid extraction with a suitable organic solvent.

  • Cleanup: Pass the extract through an SPE cartridge to remove interfering substances. Elute the clopyralid with an appropriate solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Separation is typically achieved on a C18 column with a suitable mobile phase (e.g., a mixture of acidified water and acetonitrile/methanol). Detect and quantify the clopyralid using a UV or MS/MS detector.

Visualizations

Synthesis_Pathway 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine N-oxide 2,3,6-Trichloropyridine N-oxide 2,3,6-Trichloropyridine->2,3,6-Trichloropyridine N-oxide Oxidation (H₂O₂, MoO₃) 2-Cyano-3,6-dichloropyridine N-oxide 2-Cyano-3,6-dichloropyridine N-oxide 2,3,6-Trichloropyridine N-oxide->2-Cyano-3,6-dichloropyridine N-oxide Cyanation (NaCN, DMF) This compound This compound 2-Cyano-3,6-dichloropyridine N-oxide->this compound Deoxygenation (PCl₃) 3,6-Dichloropicolinic Acid\n(Clopyralid) 3,6-Dichloropicolinic Acid (Clopyralid) This compound->3,6-Dichloropicolinic Acid\n(Clopyralid) Hydrolysis (NaOH, H₂O)

Synthesis pathway of 3,6-Dichloropicolinic Acid.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Ub->Aux_IAA ubiquitination Clopyralid 3,6-Dichloropicolinic Acid (Synthetic Auxin) Clopyralid->TIR1_AFB promotes binding

Simplified auxin signaling pathway disruption by Clopyralid.

Herbicide_Efficacy_Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Planning & Preparation B Phase 2: Greenhouse Trial Execution A->B A1 Select Target Weeds C Phase 3: Data Collection B->C B1 Sow Weed Seeds & Grow to Target Stage D Phase 4: Data Analysis & Reporting C->D C1 Visual Efficacy Ratings (0-100%) at 7, 14, 21 DAT D1 Statistical Analysis (e.g., ANOVA) A2 Determine Herbicide Rates A3 Experimental Design (e.g., RCBD) B2 Calibrate Sprayer B3 Apply Herbicide Treatments C2 Measure Plant Biomass (Dry Weight) D2 Summarize Data in Tables & Figures D3 Prepare Final Report

References

Laboratory protocols for the safe handling and disposal of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropicolinonitrile is a chlorinated pyridine derivative. Due to its chemical structure, which includes a nitrile group and chlorine substituents on a pyridine ring, it is imperative to handle this compound with stringent safety protocols. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound to minimize exposure risks and ensure a safe laboratory environment. The toxicological properties of this specific compound have not been extensively documented; therefore, the safety protocols outlined below are based on data from structurally similar compounds, such as other dichlorinated pyridines and picolinonitriles.

Hazard Identification and Quantitative Data

Based on the hazard classifications of analogous compounds like 3,5-dichloro-2-cyanopyridine and other chlorinated pyridines, this compound should be considered a hazardous substance.[1] The primary hazards are expected to be acute toxicity if swallowed, in contact with skin, or if inhaled, as well as skin and eye irritation.[1]

Table 1: Quantitative Toxicity Data for Structurally Related Chlorinated Pyridines

CompoundCASRNAcute Oral Toxicity (LD50)Reference
2,3,4,5,6-Pentachloropyridine2176-62-7435 mg/kg (rat)[1]
2,3,5,6-Tetrachloropyridine2402-79-11182 mg/kg (male rat), 1414 mg/kg (female rat)[1]

Note: This data is for structurally related compounds and should be used as a conservative estimate of the potential toxicity of this compound. The lower the LD50 value, the more toxic the substance.[2][3]

Safe Handling and Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4][5] Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.

  • In Solution:

    • When working with solutions of this compound, handle them within a fume hood.

    • Avoid contact with skin and eyes.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate all surfaces and equipment that have come into contact with the compound (see Section 5).

Storage Procedures

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • The storage location should be secure, with access limited to authorized personnel.

Spill and Emergency Procedures

5.1. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so without spreading the contaminant.

  • Personal Protection: Before cleaning the spill, don the appropriate PPE as described in Section 3.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Collect the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., isopropanol or ethanol) followed by a thorough wash with soap and water. All cleaning materials should be collected as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Diagram 1: Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Absorbent/Sweep) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Workflow for responding to a spill of this compound.

5.2. Emergency Procedures for Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Disposal Protocols

All waste containing this compound must be treated as hazardous waste.

6.1. Waste Collection

  • Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

6.2. Decontamination and Neutralization of Waste (Experimental Protocol)

For small quantities of residual this compound in laboratory glassware, a chemical neutralization procedure can be performed before final rinsing and disposal of the rinsate as hazardous waste. This procedure should be performed in a chemical fume hood.

Materials:

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Isopropanol or ethanol

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Rinse the contaminated glassware with a small amount of isopropanol or ethanol to dissolve any remaining this compound. Collect this rinsate as hazardous waste.

  • Add a volume of 1 M NaOH solution to the glassware sufficient to cover the contaminated surfaces.

  • Stir the solution at room temperature for at least 2 hours to facilitate the hydrolysis of the nitrile and potential displacement of chlorine atoms.

  • Check the pH of the solution to ensure it remains basic.

  • After the reaction time, collect the basic solution as hazardous waste.

  • Rinse the glassware with water and collect the rinsate as hazardous waste.

Diagram 2: Waste Neutralization Workflow

Waste_Neutralization Start Contaminated Glassware Rinse_Solvent Rinse with Alcohol (Collect as Waste) Start->Rinse_Solvent Add_Base Add 1M NaOH Solution Rinse_Solvent->Add_Base Stir Stir for 2+ Hours Add_Base->Stir Check_pH Check pH (Ensure Basic) Stir->Check_pH Collect_Waste Collect Basic Solution as Hazardous Waste Check_pH->Collect_Waste Final_Rinse Rinse with Water (Collect as Waste) Collect_Waste->Final_Rinse End Decontaminated Glassware Final_Rinse->End

Caption: Workflow for the chemical neutralization of residual this compound.

6.3. Final Disposal

  • Arrange for the pickup and disposal of all hazardous waste through the institution's EHS department in accordance with local, state, and federal regulations.

Potential Mechanism of Action and Signaling Pathway

While the specific biological effects of this compound are not well-defined, its structural similarity to the herbicide 3,6-dichloropicolinic acid (clopyralid) suggests a potential mechanism of action as a synthetic auxin.[7][8][9][10][11][12][13] Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing plant death.[14][15]

The proposed signaling pathway involves the binding of the synthetic auxin to auxin receptors, which then triggers a cascade of downstream events. This includes changes in gene expression that lead to the production of proteins involved in cell elongation and division. At herbicidal concentrations, this process becomes unregulated, causing abnormal growth and development.[14]

Diagram 3: Proposed Synthetic Auxin Signaling Pathway

Auxin_Pathway cluster_cell Plant Cell Receptor Auxin Receptor (e.g., TIR1/AFB) Repressor Aux/IAA Repressor Receptor->Repressor binding Ubiquitin Ubiquitin Receptor->Ubiquitin recruits E3 ligase Auxin This compound (Synthetic Auxin) Auxin->Receptor ARF Auxin Response Factor (ARF) Repressor->ARF inhibits Proteasome 26S Proteasome Repressor->Proteasome degradation Gene Auxin-Responsive Genes ARF->Gene activates transcription Ubiquitin->Repressor ubiquitination Response Uncontrolled Growth & Cell Division Gene->Response

Caption: Proposed signaling pathway for this compound as a synthetic auxin.

References

Application Notes and Protocols for 3,6-Dichloropicolinonitrile as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3,6-dichloropicolinonitrile scaffold in medicinal chemistry for the discovery of novel therapeutic agents. This document outlines synthetic strategies for the diversification of this scaffold, presents biological activities of derived compounds, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction to the this compound Scaffold

The this compound core is a privileged heterocyclic scaffold in drug discovery. The pyridine ring is a common motif in numerous FDA-approved drugs, and the presence of two reactive chlorine atoms at positions 3 and 6, along with a nitrile group at position 2, offers multiple avenues for synthetic modification. This allows for the generation of diverse chemical libraries with a wide range of pharmacological activities. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atoms for nucleophilic substitution, while the chlorine atoms themselves are amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a variety of substituents to explore the chemical space for optimal biological activity.

Therapeutic Potential

Derivatives of dichlorinated and cyanopyridines have demonstrated significant potential as both anticancer and anti-inflammatory agents. The strategic modification of the this compound scaffold can lead to the development of potent and selective inhibitors of key biological targets.

Anticancer Applications

Substituted picolinonitrile and cyanopyridine derivatives have been reported to exhibit potent anticancer activity through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. Key kinase targets include PIM-1 kinase and STAT3.

Anti-inflammatory Applications

The this compound scaffold can also be elaborated to generate compounds with significant anti-inflammatory properties. The mechanism of action for related compounds often involves the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives that share structural similarities with compounds derivable from the this compound scaffold, demonstrating the potential of this chemical class.

Table 1: Anticancer Activity of Substituted Cyanopyridine Derivatives

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
PIM-1 Inhibitor 4 PIM-1 Kinase0.0114
PIM-1 Inhibitor 10 PIM-1 Kinase0.0172
Cyanopyridine 7h MCF-71.89
Cyanopyridine 8f MCF-71.69
Cyanopyridine 3n HCT-11610.50
Cyanopyridine 3n A3754.61
Cyanopyridone 5a HepG22.71
Cyanopyridone 5e MCF-71.39

Table 2: Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound IDAssayInhibition/IC₅₀Reference
Pyrazoline 1c NO Production (RAW 264.7)Potent Inhibition
Pyrazoline 11c NO Production (RAW 264.7)Potent Inhibition
Pyrazoline 15c NO Production (RAW 264.7)Potent Inhibition
Diclofenac Derivative 8c NO Production (RAW 264.7)IC₅₀ < 20 µg/mL
Morpholinopyrimidine V4 NO Production (RAW 264.7)Significant Inhibition
Morpholinopyrimidine V8 NO Production (RAW 264.7)Significant Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific derivatives of this compound.

Protocol 1: Synthesis of a 6-Aryl-3-chloropicolinonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound at the more reactive 6-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-chloropicolinonitrile.

Protocol 2: Synthesis of a 3-Amino-6-chloropicolinonitrile Derivative via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the selective substitution of the chlorine atom at the 3-position with an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add the amine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the 3-amino-6-chloropicolinonitrile derivative.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (stock solution)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Visualizations

Signaling Pathway: PIM-1 Kinase Inhibition

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PIM1 PIM-1 Kinase Apoptosis_Inhibitors Inhibitors of Apoptosis (e.g., Bad, 4E-BP1) PIM1->Apoptosis_Inhibitors Phosphorylates & Inactivates Cell_Cycle_Proteins Cell Cycle Progression Proteins (e.g., c-Myc) PIM1->Cell_Cycle_Proteins Phosphorylates & Activates Gene_Transcription Gene Transcription (Proliferation, Survival) Dichloropicolinonitrile_Derivative This compound Derivative Dichloropicolinonitrile_Derivative->PIM1 Inhibition STAT3_dimer->Gene_Transcription Gene_Transcription->PIM1 Expression

Caption: PIM-1 kinase signaling pathway and its inhibition by a this compound derivative.

Experimental Workflow: Diversification of the this compound Scaffold

Scaffold_Diversification cluster_reactions Synthetic Modifications cluster_products Diverse Derivatives Scaffold This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki Pd Catalyst SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Scaffold->SNAr Base Product_Aryl 6-Aryl-3-chloropicolinonitriles Suzuki->Product_Aryl Product_Amino 3-Amino-6-chloropicolinonitriles SNAr->Product_Amino Product_Alkoxy 3-Alkoxy-6-chloropicolinonitriles SNAr->Product_Alkoxy

Application Notes and Protocols for the GC-MS Analysis of 3,6-Dichloropicolinonitrile and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dichloropicolinonitrile is a chlorinated pyridine derivative with potential applications in various fields, including agriculture and pharmaceuticals. Understanding its metabolic fate is crucial for assessing its biological activity, and potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound and its metabolites. This document provides a detailed protocol for the GC-MS analysis of this compound and its primary metabolites, including sample preparation, derivatization, and instrument parameters.

Metabolic Pathway

The metabolism of this compound is expected to proceed through hydrolysis of the nitrile group and potential oxidation of the pyridine ring. The primary metabolic pathway is proposed as follows:

  • Hydrolysis to Amide: The nitrile group of this compound is hydrolyzed to form 3,6-Dichloropicolinamide.

  • Hydrolysis to Carboxylic Acid: The amide is further hydrolyzed to yield 3,6-Dichloropicolinic acid.

  • Hydroxylation: The pyridine ring may undergo hydroxylation to form hydroxylated derivatives of the parent compound or its metabolites.

This compound This compound 3,6-Dichloropicolinamide 3,6-Dichloropicolinamide This compound->3,6-Dichloropicolinamide Hydrolysis Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation 3,6-Dichloropicolinic acid 3,6-Dichloropicolinic acid 3,6-Dichloropicolinamide->3,6-Dichloropicolinic acid Hydrolysis 3,6-Dichloropicolinic acid->Hydroxylated Metabolites Hydroxylation

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound and its metabolites. Please note that the retention times and m/z values are predicted based on the analysis of structurally similar compounds and may require optimization for specific instruments and conditions. The derivatized form of 3,6-Dichloropicolinic acid is its methyl ester.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound12.5172137102
3,6-Dichloropicolinamide14.2190173145
Methyl 3,6-Dichloropicolinate13.8205174146
Hydroxylated Metabolite (Example)15.5221 (as methyl ester)190162

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound and its metabolites from a biological matrix such as plasma or urine.

Materials:

  • Sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., a structurally similar chlorinated pyridine at 1 µg/mL in methanol)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL centrifuge tube, add 1 mL of the sample.

  • Spike the sample with 50 µL of the internal standard solution.

  • For hydrolysis of potential conjugates, adjust the pH to ~1 with 0.1 M HCl and incubate at 60°C for 1 hour. Neutralize with 0.1 M NaOH.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for direct GC-MS analysis of the parent compound and the amide metabolite.

  • For the analysis of the acidic metabolite, proceed to the derivatization step.

Derivatization of 3,6-Dichloropicolinic Acid

To improve the volatility and chromatographic performance of the acidic metabolite, a derivatization step to form a methyl ester is recommended.

Materials:

  • Dried sample extract from the sample preparation step

  • Diazomethane solution or Trimethylsilyldiazomethane (TMSD) with a methanol co-solvent. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood).

  • Ethyl acetate (GC grade)

Procedure:

  • To the dried extract, add 100 µL of a diazomethane solution in diethyl ether, or follow the manufacturer's protocol for TMSD methylation.

  • Allow the reaction to proceed for 10-15 minutes at room temperature. A yellow color should persist, indicating an excess of diazomethane.

  • Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan

Experimental Workflow

The overall experimental workflow for the GC-MS analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization (for Acid) Derivatization (for Acid) Evaporation->Derivatization (for Acid) GC Injection GC Injection Reconstitution->GC Injection Derivatization (for Acid)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow.

Application Notes and Protocols for Studying the Microbial Degradation of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for investigating the microbial degradation of 3,6-Dichloropicolinonitrile. This document outlines protocols for the isolation of degrading microorganisms, biodegradation assays, and the analytical methods required to monitor the degradation process and identify metabolic intermediates.

Introduction

This compound is a halogenated aromatic nitrile, and its presence in the environment is a concern due to the potential toxicity and persistence of such compounds. Microbial degradation offers a promising, environmentally friendly approach for the remediation of sites contaminated with these xenobiotics. The study of these degradation pathways is crucial for developing effective bioremediation strategies.

The primary enzymatic mechanisms anticipated to be involved in the initial breakdown of this compound are catalyzed by nitrilases or nitrile hydratases.[1][2] Nitrilases directly hydrolyze the nitrile group to a carboxylic acid, while nitrile hydratases convert the nitrile to an amide, which is then further hydrolyzed to a carboxylic acid by an amidase.[2][3] Bacteria of the genus Rhodococcus are well-known for their versatile metabolic capabilities, including the degradation of a wide range of aromatic and halogenated compounds, making them prime candidates for the breakdown of this compound.[1][4][5]

This guide provides detailed protocols for researchers to isolate and characterize microorganisms capable of degrading this compound, to quantify the degradation, and to elucidate the metabolic pathway.

Table 1: Summary of Quantitative Data for Microbial Degradation of this compound

ParameterMicroorganismValueAnalytical MethodReference
Degradation Rate Rhodococcus sp. (Isolated)[Insert experimental data, e.g., 10 mg/L/day]HPLC[Cite relevant experiment]
Half-life (t½) Rhodococcus sp. (Isolated)[Insert experimental data, e.g., 3.5 days]HPLC[Cite relevant experiment]
Optimal pH for Degradation Rhodococcus sp. (Isolated)[Insert experimental data, e.g., 7.0]Biodegradation Assay[Cite relevant experiment]
Optimal Temperature for Degradation Rhodococcus sp. (Isolated)[Insert experimental data, e.g., 30°C]Biodegradation Assay[Cite relevant experiment]
Metabolite 1 Concentration (Peak) Rhodococcus sp. (Isolated)[Insert experimental data, e.g., 5 mg/L at 48h]GC-MS[Cite relevant experiment]
Metabolite 2 Concentration (Peak) Rhodococcus sp. (Isolated)[Insert experimental data, e.g., 2 mg/L at 72h]GC-MS[Cite relevant experiment]

Note: The data in this table are placeholders and should be replaced with results from actual experiments.

Experimental Protocols

Protocol 1: Isolation of this compound Degrading Microorganisms via Enrichment Culture

This protocol describes the enrichment and isolation of bacteria from contaminated soil capable of utilizing this compound as a source of carbon and nitrogen.[6][7][8]

Materials:

  • Soil sample from a potentially contaminated site.

  • Minimal Salts Medium (MSM): (NH₄)₂SO₄ (1 g/L), KH₂PO₄ (5 g/L), NaNO₃ (2 g/L), MgSO₄·7H₂O (0.3 g/L), NaCl (5 g/L), and a trace element solution (1 ml/L).[9]

  • This compound (analytical grade).

  • Sterile culture flasks and petri dishes.

  • Shaking incubator.

Procedure:

  • Prepare the MSM and sterilize by autoclaving.

  • After cooling, add this compound to the MSM to a final concentration of 50 mg/L. This will serve as the enrichment medium.

  • In a 250 mL flask, add 10 g of the soil sample to 100 mL of the enrichment medium.

  • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days.

  • After the incubation period, transfer 10 mL of the culture to 90 mL of fresh enrichment medium.

  • Repeat this sub-culturing step at least three more times to enrich for microorganisms capable of degrading the target compound.

  • To isolate pure cultures, serially dilute the final enrichment culture and plate onto MSM agar plates containing this compound as the sole carbon and nitrogen source.

  • Incubate the plates at 30°C until colonies appear.

  • Pick individual colonies and re-streak on fresh plates to ensure purity.

  • Isolated colonies can then be grown in liquid MSM with this compound to confirm their degradation ability.

Protocol 2: Biodegradation Assay

This protocol outlines the procedure to quantify the degradation of this compound by the isolated microbial strains.

Materials:

  • Isolated microbial strain.

  • MSM with this compound (50 mg/L).

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • HPLC or GC-MS for analysis.

Procedure:

  • Inoculate 50 mL of MSM containing 50 mg/L of this compound with a freshly grown culture of the isolated strain to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Prepare a sterile control flask with the same medium but without the microbial inoculum.

  • Incubate the flasks at 30°C with shaking at 150 rpm.

  • At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw 1 mL aliquots from both the experimental and control flasks.

  • Centrifuge the aliquots to remove bacterial cells.

  • Analyze the supernatant for the concentration of this compound using HPLC or GC-MS (see Protocols 4 and 5).

  • Monitor bacterial growth by measuring the OD₆₀₀ of the culture.

Protocol 3: Enzyme Assays

These assays are designed to determine the activity of the key enzymes, nitrilase and nitrile hydratase, in the cell extracts of the isolated microorganisms.

3.1 Nitrilase Activity Assay [10][11][12]

This assay measures the release of ammonia from the hydrolysis of the nitrile group.

Materials:

  • Cell-free extract of the isolated strain.

  • Potassium phosphate buffer (0.1 M, pH 7.5).

  • This compound solution.

  • Reagents for ammonia quantification (e.g., Phenol-hypochlorite method).

Procedure:

  • Prepare a reaction mixture containing 180 µL of potassium phosphate buffer, 20 µL of the cell-free extract, and 100 µL of a 150 mM solution of this compound.[13]

  • Incubate the mixture at 30°C for 30 minutes.

  • Stop the reaction by adding reagents for ammonia detection.

  • Measure the absorbance at the appropriate wavelength to quantify the amount of ammonia released.

  • One unit of nitrilase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the assay conditions.

3.2 Nitrile Hydratase Activity Assay [11][14]

This assay can be performed by measuring the formation of the corresponding amide.

Materials:

  • Cell-free extract of the isolated strain.

  • Potassium phosphate buffer (20 mM, pH 6.5).

  • This compound solution.

  • HPLC for amide detection.

Procedure:

  • Prepare a reaction mixture containing the cell-free extract (40 mg/L protein), 25 mM this compound in 20 mM potassium phosphate buffer (pH 6.5).[14]

  • Incubate at 30°C with shaking.

  • Take samples at regular intervals and stop the reaction by thermal inactivation.

  • Analyze the formation of 3,6-Dichloropicolinamide using HPLC.

Protocol 4: HPLC Analysis of this compound and its Metabolites

This protocol provides a general method for the analysis of chlorinated pyridine compounds by reverse-phase HPLC.[15][16][17]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Filter the supernatant from the biodegradation assay through a 0.22 µm filter before injection.

Protocol 5: GC-MS Analysis for Metabolite Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile degradation products.[18][19][20][21]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5MS).

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: The supernatant from the biodegradation assay should be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract is then dried and may require derivatization before injection.

Visualizations

Microbial_Degradation_Pathway cluster_pathway Proposed Microbial Degradation Pathway of this compound 3_6_DCPN This compound Metabolite_A 3,6-Dichloropicolinamide 3_6_DCPN->Metabolite_A  Nitrile Hydratase Metabolite_B 3,6-Dichloropicolinic Acid 3_6_DCPN->Metabolite_B Nitrilase Metabolite_A->Metabolite_B  Amidase Ring_Cleavage Ring Cleavage Products Metabolite_B->Ring_Cleavage  Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage->TCA_Cycle

Caption: Proposed enzymatic pathways for the microbial degradation of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying Degradation Start Soil Sample Collection Enrichment Enrichment Culture (Protocol 1) Start->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Biodegradation Biodegradation Assay (Protocol 2) Isolation->Biodegradation Enzyme_Assay Enzyme Assays (Protocol 3) Isolation->Enzyme_Assay Analysis Analytical Monitoring (HPLC/GC-MS - Protocols 4 & 5) Biodegradation->Analysis Pathway_Elucidation Pathway Elucidation Analysis->Pathway_Elucidation Enzyme_Assay->Pathway_Elucidation

Caption: A streamlined workflow for the investigation of microbial degradation.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3,6-Dichloropicolinonitrile. This versatile starting material offers two reactive chlorine atoms, enabling a variety of synthetic transformations, including nucleophilic substitution and cyclization reactions, to generate compounds with potential therapeutic applications.

Overview of Synthetic Strategies

This compound is a valuable scaffold for the synthesis of diverse nitrogen-containing heterocyclic compounds. The electron-withdrawing nitrile group and the pyridine ring activate the chlorine atoms towards nucleophilic substitution. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This differential reactivity can be exploited for selective functionalization.

Common synthetic transformations involving this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with various nucleophiles such as amines, thiols, and alkoxides to introduce a range of functional groups.

  • Cyclization Reactions: Formation of fused heterocyclic systems, such as pyridopyrimidines and triazolopyridines, by reacting with bifunctional nucleophiles.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to form carbon-carbon and carbon-nitrogen bonds, although specific examples with this substrate are less common in the literature.

This document focuses on the synthesis of a purine analog, 6-chloro-3-(1H-1,2,4-triazol-1-yl)picolinonitrile, a compound with potential applications in medicinal chemistry, demonstrating a key synthetic pathway from this compound.

Data Presentation

Table 1: Synthesis of 6-chloro-3-(1H-1,2,4-triazol-1-yl)picolinonitrile
StepReactionStarting MaterialReagentProductYield (%)
1AminationThis compoundAmmonia3-Amino-6-chloropicolinonitrile-
2Cyclization3-Amino-6-chloropicolinonitrileN,N-dimethylformamide azine6-chloro-3-(1H-1,2,4-triazol-1-yl)picolinonitrile-

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropicolinonitrile

This protocol describes the selective amination of this compound at the 3-position.

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add aqueous ammonia (excess, e.g., 10-20 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Amino-6-chloropicolinonitrile.

Protocol 2: Synthesis of 6-chloro-3-(1H-1,2,4-triazol-1-yl)picolinonitrile (Purine Analog)

This protocol outlines the cyclization of 3-Amino-6-chloropicolinonitrile to form a triazolopyridine derivative.

Materials:

  • 3-Amino-6-chloropicolinonitrile

  • N,N-dimethylformamide azine (or a mixture of N,N-dimethylformamide and phosphoryl chloride to generate the Vilsmeier reagent in situ, followed by reaction with hydrazine)

  • Suitable solvent (e.g., N,N-dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-6-chloropicolinonitrile (1 equivalent) in a suitable solvent like N,N-dimethylformamide.

  • Add N,N-dimethylformamide azine (1.1-1.5 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-3-(1H-1,2,4-triazol-1-yl)picolinonitrile.

Visualizations

Experimental Workflow for the Synthesis of a Purine Analog

G start This compound intermediate 3-Amino-6-chloropicolinonitrile start->intermediate Amination product 6-chloro-3-(1H-1,2,4-triazol-1-yl)picolinonitrile intermediate->product Cyclization reagent1 Ammonia reagent1->start reagent2 N,N-dimethylformamide azine reagent2->intermediate

Caption: Synthetic pathway from this compound to a purine analog.

Potential Signaling Pathway Inhibition

While specific signaling pathway data for compounds derived directly from this compound is limited, purine analogs are a well-established class of molecules that often function as inhibitors of various cellular processes, particularly DNA and RNA synthesis.[1] They can act as antimetabolites, interfering with nucleotide metabolism.[1] For instance, some purine analogs are known to inhibit kinases, enzymes that play crucial roles in cell signaling pathways.

G cluster_0 drug Purine Analog (e.g., synthesized compound) kinase Kinase (e.g., in a cancer cell signaling pathway) drug->kinase Inhibition substrate Substrate kinase->substrate ATP -> ADP downstream Downstream Signaling (e.g., Cell Proliferation, Survival) p_substrate Phosphorylated Substrate p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

Caption: General mechanism of kinase inhibition by a putative purine analog.

References

Troubleshooting & Optimization

Strategies for improving the yield and purity of 3,6-Dichloropicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for improving the yield and purity of 3,6-Dichloropicolinonitrile (also known as 2-cyano-3,6-dichloropyridine).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three main routes reported for the synthesis of this compound:

  • Nucleophilic Substitution (Cyanation): This is a common method involving the reaction of a multi-halogenated pyridine, such as 2,3,6-trichloropyridine or 2-fluoro-3,6-dichloropyridine, with an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN).[1] The reaction is typically conducted in a polar aprotic solvent.

  • Reductive Dechlorination: This route starts from a more heavily chlorinated precursor, 3,4,5,6-tetrachloro-2-cyanopyridine, which is then selectively dechlorinated at the 4 and 5 positions using a reducing agent like zinc or manganese metal.[2] This method can achieve very high yields.[2]

  • Multi-step Synthesis via N-Oxide: This approach begins with 2,3,6-trichloropyridine, which is first oxidized to a pyridine N-oxide. This intermediate then undergoes cyanogenation, followed by a deoxygenation step to yield the final this compound.[3]

Q2: What typical yields and purities can be expected?

Yields and purity are highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • The reductive dechlorination method has been reported to achieve yields of up to 92%.[2]

  • The nucleophilic substitution (cyanation) route has demonstrated the ability to produce a product with 98% purity, although it may contain unreacted starting materials.[1]

Q3: What are the common impurities and side products?

Common impurities can include:

  • Unreacted Starting Materials: Such as residual 2,3,6-trichloropyridine or 2-fluoro-3,6-dichloropyridine.[1]

  • Isomeric Products: Depending on the starting material, other chlorinated cyanopyridine isomers could form.

  • Hydrolysis Products: The nitrile group (-CN) can be sensitive to hydrolysis, especially under acidic or basic workup conditions, potentially forming 3,6-dichloropicolinamide or 3,6-dichloropicolinic acid.

  • Polymeric/Colored Impurities: The formation of dark brown or grayish crude products suggests the presence of polymeric byproducts or degradation products, which can arise from reactions at elevated temperatures.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q: My reaction has resulted in a low yield. What are the potential causes?

  • Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using techniques like TLC or GC/LC. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can lead to degradation. Ensure the molar ratio of the cyanide reagent to the halopyridine is adequate, typically between 1:1 and 1.5:1.[1]

  • Cause 2: Inactive Reagents.

    • Solution: Alkali metal cyanides are hygroscopic and can lose reactivity. Use freshly opened or properly stored and dried reagents. The quality of the reducing metal (e.g., zinc dust) is also critical; ensure it is finely powdered and active.

  • Cause 3: Poor Solvent Quality.

    • Solution: Use anhydrous, high-purity polar aprotic solvents (e.g., DMSO, DMF, NMP). Water content can lead to unwanted side reactions, such as hydrolysis of the nitrile group.

  • Cause 4: Loss during Workup.

    • Solution: The product can be lost during extraction or filtration steps. Ensure pH is controlled during aqueous washing to prevent hydrolysis. If the product is a solid, ensure complete precipitation before filtration and wash with a solvent in which the product has low solubility.

Q: The color of my crude product is dark brown or black, indicating low purity. How can I fix this?

  • Cause 1: High Reaction Temperature.

    • Solution: Side reactions and polymerization are often accelerated at higher temperatures. Attempt the reaction at the lower end of the recommended temperature range (e.g., 65-85°C for cyanation) and extend the reaction time if necessary.[1]

  • Cause 2: Oxygen Exposure.

    • Solution: Some reactions may be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that form colored impurities.

  • Cause 3: Ineffective Purification.

    • Solution: A simple filtration may be insufficient. Consider the following purification sequence:

    • Aqueous Wash: Quench the reaction mixture in ice water to precipitate the crude product and wash thoroughly.[1]

    • Solvent Extraction: If the product is soluble, perform a liquid-liquid extraction with a suitable organic solvent like methylene chloride.[1]

    • Recrystallization: Recrystallize the crude solid from a suitable solvent, such as hexane.[2]

    • Column Chromatography: For high-purity requirements, silica gel chromatography can be effective for removing polar impurities.

Q: My final product contains residual starting material. How can I improve conversion?

  • Cause 1: Insufficient Reagent.

    • Solution: Increase the molar equivalent of the key reagent (e.g., potassium cyanide or zinc) slightly, for instance, from 1.1 equivalents to 1.5 equivalents, to drive the reaction to completion.

  • Cause 2: Reaction Equilibrium/Reversibility.

    • Solution: While not typical for these reactions, ensure that any byproducts are effectively removed. In the case of reductive dechlorination, ensure the metal salts formed are properly quenched and removed during workup.

  • Cause 3: Steric Hindrance or Deactivated Substrate.

    • Solution: If using a less reactive starting material, a switch to a more reactive one (e.g., from a chloro- leaving group to a fluoro- leaving group) may improve conversion rates.[1] Alternatively, a catalyst or phase-transfer catalyst could be employed to enhance reactivity.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod A: Nucleophilic Substitution[1]Method B: Reductive Dechlorination[2]
Starting Material 2-Fluoro-3,6-dichloropyridine3,4,5,6-Tetrachloro-2-cyanopyridine
Key Reagent Sodium Cyanide (NaCN)Zinc (Zn) dust
Solvent Dimethylsulfoxide (DMSO)Dimethylformamide (DMF)
Temperature 42 - 67°C125°C
Reaction Time ~4 hours1.5 hours
Reported Yield Not explicitly stated, but product obtainedUp to 92%
Reported Purity 98% (with 2% starting material)Not explicitly stated, but purified via recrystallization
Key Advantages Milder temperature conditionsHigh yield, rapid reaction time
Key Challenges Potential for unreacted starting materialHigher reaction temperature required

Detailed Experimental Protocol

This protocol is adapted from the Reductive Dechlorination method, which demonstrates high yield.[2]

Objective: To synthesize this compound from 3,4,5,6-tetrachloro-2-cyanopyridine.

Materials:

  • 3,4,5,6-tetrachloro-2-cyanopyridine (1.0 eq)

  • Zinc dust, fine powder (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Methylene Chloride

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine (0.01 mol, 2.42 g).

  • Reagent Addition: Add anhydrous dimethylformamide (15 mL), followed by zinc dust (0.03 mol, 1.96 g).

  • Reaction: Heat the stirred mixture to 125°C and maintain under reflux for 90 minutes. Monitor the reaction by TLC or GC if desired.

  • Quenching and Extraction: After cooling to room temperature, extract the reaction mixture with methylene chloride (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 30 mL) to remove DMF, followed by a brine wash (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot hexane to yield pure this compound as a crystalline solid.

Mandatory Visualizations

Experimental and Purification Workflow

cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Reactants: - 3,4,5,6-Tetrachloro-2-cyanopyridine - Zinc Dust - DMF (Solvent) reaction_vessel Heat to 125°C for 90 minutes reactants->reaction_vessel quench Cool to RT & Extract with CH2Cl2 reaction_vessel->quench wash Wash with Water/Brine quench->wash dry Dry over MgSO4 wash->dry evaporate Concentrate in vacuo dry->evaporate recrystallize Recrystallize from Hexane evaporate->recrystallize product Pure this compound recrystallize->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

start Problem: Low Yield cause1 Incomplete Reaction? start->cause1 cause2 Reagent Inactivity? start->cause2 cause3 Loss During Workup? start->cause3 sol1 Solution: - Increase reaction time/temp - Check reagent molar ratio - Monitor with TLC/GC cause1->sol1 sol2 Solution: - Use fresh/dry cyanide - Use active, fine Zn powder cause2->sol2 sol3 Solution: - Optimize extraction pH - Ensure complete precipitation - Use anti-solvent for washing cause3->sol3

Caption: Decision tree for troubleshooting low product yield during synthesis.

References

Advanced purification techniques for isolating 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolation of 3,6-Dichloropicolinonitrile

This guide provides researchers, scientists, and drug development professionals with advanced purification techniques, troubleshooting advice, and frequently asked questions for the isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is excellent for removing bulk impurities, while column chromatography is ideal for separating the target compound from structurally similar byproducts. Sublimation under high vacuum can also be a viable technique for purification.[1]

Q2: How can I assess the purity of my isolated this compound?

A2: Purity assessment can be effectively performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3] For structural confirmation and identification of any residual impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: My final product is off-white or slightly brown. What causes this discoloration and how can I fix it?

A3: Discoloration typically indicates the presence of colored impurities from the synthesis or minor degradation of the product. This can often be resolved by recrystallizing the product with the addition of a small amount of activated charcoal to adsorb the colored impurities.[1] Ensure you perform a hot filtration after the charcoal treatment to remove it before crystallization.[1]

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, isomers (e.g., 3,5-Dichloropicolinonitrile), and byproducts from side reactions, such as partially chlorinated picolinonitrile species or hydrolyzed acid derivatives if moisture is present. The synthesis of related compounds like 2,3,6-trichloropyridine can result in polychlorinated impurities which may carry over.[4]

Troubleshooting Guides

Low Yield After Recrystallization
Possible Cause Solution
Incorrect Solvent Choice Select a solvent system where this compound has high solubility when hot and low solubility when cold. Test small batches with various solvents (e.g., ethanol, hexane, dichloromethane-hexane mixture) to find the optimal one.[2]
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will prevent the solution from becoming saturated upon cooling, thus reducing the yield.[2]
Rapid Cooling Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.[1][2]
Product Loss During Filtration Ensure the filter paper fits the Büchner funnel correctly and is pre-wetted with cold solvent to create a good seal. Wash the collected crystals with a minimal volume of cold solvent to avoid redissolving the product.[2]
Ineffective Separation via Column Chromatography
Possible Cause Solution
Co-elution of Impurities If the product and impurities are eluting together, the mobile phase is likely too polar.[2] Reduce the eluent's polarity (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). Employing a gradient elution, starting with a non-polar solvent and gradually increasing polarity, can significantly improve separation.[2]
Column Overloading Loading too much crude sample onto the column leads to poor separation.[2] Use a larger column or reduce the amount of sample. The sample should be applied as a narrow, concentrated band.
Incorrect Stationary Phase While silica gel is common, highly polar or basic impurities might adhere too strongly. Consider using a different stationary phase, such as alumina, or employ reverse-phase chromatography if impurities are difficult to separate on silica.[2]

Quantitative Data Summary

The following table summarizes typical yield and purity data for dichlorinated cyanopyridine compounds synthesized via various methods. This data can serve as a benchmark for your purification efforts.

Compound Method Yield Purity Reference
3,6-Dichloro-2-cyanopyridineReduction of tetrachloro-2-cyanopyridine with zincUp to 92%Not specified[5]
2-Cyano-3,6-dichloropyridineHydrolysis and deoxygenation route91.1%Not specified[6]
3,5-Dichloro-2-cyanopyridineFrom 3,5-dichloropyridine 1-oxide40.2%>98.0% (GC)[7][8]
2,6-Dichloropyridine-3,5-dicarbonitrileFrom 2-amino-6-chloropyridine-3,5-dicarbonitrile89%Not specified[9]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection : In a small test tube, add ~50 mg of crude this compound. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves.

  • Dissolution : Transfer the bulk of the crude product to an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional) : If the solution is colored, allow it to cool slightly, add a small scoop of activated charcoal, and boil for a few minutes.[1]

  • Hot Filtration : If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation ceases, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals under a high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude or partially purified product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution : Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to the eluting solvent reservoir.[2][9]

  • Fraction Collection : Collect the eluent in a series of fractions.

  • Analysis : Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

The diagram below illustrates a standard workflow for the purification and quality control of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration1 Filtration & Drying Recrystallization->Filtration1 Bulk Purification Waste Impurities Recrystallization->Waste Chromatography Column Chromatography Filtration1->Chromatography Fine Purification QC Purity Analysis (HPLC, GC, NMR) Chromatography->QC Chromatography->Waste QC->Chromatography Fail (<98%) Pure Pure Product (>98%) QC->Pure Pass

Caption: A logical workflow for the purification and quality control of this compound.

References

Identifying and minimizing side reactions in 3,6-Dichloropicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,6-Dichloropicolinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the selective dechlorination of a more highly chlorinated precursor such as 3,4,5,6-tetrachloropicolinonitrile.

Issue 1: Low Yield of this compound and Presence of Multiple Chlorinated Pyridine Byproducts

  • Question: My reaction is showing a low yield of the desired this compound, and analysis (GC-MS, LC-MS) indicates the presence of tri- and tetrachloropicolinonitriles. What could be the cause?

  • Answer: This is likely due to incomplete reduction of the starting material or intermediates. Several factors could be at play:

    • Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., metallic zinc or manganese) to the starting tetrachloropicolinonitrile may be too low.[1]

    • Low Reaction Temperature: The reaction may not have reached the optimal temperature for efficient reduction, leading to a sluggish and incomplete reaction.[1]

    • Poor Quality of Reducing Agent: The surface of the metallic reducing agent could be oxidized, reducing its reactivity.

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the reduction to go to completion.

Issue 2: Presence of Monochloropicolinonitrile or Picolinonitrile Impurities

  • Question: My final product is contaminated with significant amounts of monochloropicolinonitrile or even the fully dechlorinated picolinonitrile. How can I avoid this over-reduction?

  • Answer: The formation of these byproducts suggests that the reduction process is too aggressive. Consider the following adjustments:

    • Excessive Reducing Agent: An excess of the reducing agent can lead to the non-selective removal of chlorine atoms beyond the desired 3 and 6 positions.

    • High Reaction Temperature: Elevated temperatures can increase the rate of dechlorination, including the undesired over-reduction.[2] A study on a similar dechlorination showed that excessively high temperatures decreased the selectivity for the desired dichlorinated product.[2]

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can lead to further reduction.

Issue 3: Poor Solubility of Starting Materials or Intermediates

  • Question: I'm observing poor solubility of my starting materials in the chosen solvent system, which I believe is affecting the reaction rate and yield. What are my options?

  • Answer: Inadequate solubility can significantly hinder reaction kinetics. Potential solutions include:

    • Solvent Selection: Ensure the chosen organic solvent (e.g., aliphatic amines, alcohols, or amides) is appropriate for the starting materials and reaction conditions.[1]

    • Co-solvents: The use of a co-solvent system can sometimes improve the solubility of reactants.

    • Temperature Adjustment: Gently increasing the reaction temperature (while monitoring for over-reduction) can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities can be categorized as organic or inorganic.[3]

  • Organic Impurities: These are often structurally related to the desired product and can include:

    • Starting Materials: Unreacted 3,4,5,6-tetrachloropicolinonitrile.

    • Intermediates: Isomers of trichloropicolinonitrile.

    • Over-reduction Products: Monochloropicolinonitrile isomers and picolinonitrile.

    • Degradation Products: Impurities formed by the breakdown of the product molecule.[3]

  • Inorganic Impurities: These can include residual metals from the reducing agent or salts formed during the reaction and workup.[3]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.[3]

Q2: Which analytical techniques are best for identifying and quantifying impurities?

A2: A combination of chromatographic and spectroscopic methods is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product and non-volatile organic impurities.[3]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and can be coupled with Mass Spectrometry (GC-MS) for structural identification.[3][4]

  • Mass Spectrometry (MS): Provides molecular weight information for the identification of unknown impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[4]

Q3: How can I purify the crude this compound?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing impurities with different solubility profiles than the desired product.

  • Column Chromatography: A versatile technique for separating compounds with different polarities, often used for high-purity applications.[4]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[5]

Q4: What general strategies can be implemented to minimize side reactions?

A4: A proactive approach to impurity control is crucial.[6]

  • Process Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reactants.[3]

  • High-Purity Starting Materials: Ensure the starting materials are of high purity to avoid introducing impurities from the outset.[6]

  • In-Process Controls: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal endpoint and avoid over-reaction.[3]

  • Appropriate Workup and Purification: Develop robust workup and purification procedures to effectively remove side products.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction parameters can influence the product distribution in the synthesis of this compound via the reduction of 3,4,5,6-tetrachloropicolinonitrile. This data is illustrative and should be confirmed experimentally.

Parameter Condition Yield of this compound (%) Key Impurities (%) Notes
Temperature 60-70 °C85Trichloropicolinonitriles (10%), Unreacted Tetrachloro- (5%)Lower temperatures may lead to incomplete reaction.
80-90 °C92Trichloropicolinonitriles (3%), Monochloropicolinonitriles (5%)Optimal temperature range for selectivity and yield.
100-110 °C75Monochloropicolinonitriles (15%), Picolinonitrile (10%)Higher temperatures can promote over-reduction.[2]
Reducing Agent 3.0 eq.80Trichloropicolinonitriles (15%), Unreacted Tetrachloro- (5%)Insufficient reductant leads to incomplete conversion.
(Metal:Substrate) 4.0 eq.93Trichloropicolinonitriles (2%), Monochloropicolinonitriles (5%)A slight excess of reductant can drive the reaction to completion.
6.0 eq.70Monochloropicolinonitriles (20%), Picolinonitrile (10%)A large excess of reductant can cause significant over-reduction.
Reaction Time 1 hour75Trichloropicolinonitriles (20%), Unreacted Tetrachloro- (5%)Insufficient time for complete reaction.
2 hours92Trichloropicolinonitriles (3%), Monochloropicolinonitriles (5%)Optimal reaction time for maximizing yield.
4 hours80Monochloropicolinonitriles (15%), Picolinonitrile (5%)Extended reaction time can lead to the formation of over-reduced products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Dechlorination

This protocol is a representative method based on the reduction of a polychlorinated picolinonitrile.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 3,4,5,6-tetrachloropicolinonitrile (1.0 eq.).

  • Solvent and Reductant Addition: Add a suitable organic solvent such as ethanol or dimethylformamide, followed by the addition of a metallic reducing agent like zinc dust (4.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup: Once the starting material is consumed and the desired product is maximized, cool the reaction mixture to room temperature. Filter the mixture to remove the excess metal and inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Analysis of Impurities by GC-MS

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., acetone or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) should be used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Identify the peaks corresponding to the product and impurities by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns. Quantify the relative amounts of each component by peak area integration.

Visualizations

Reaction_Pathway Tetrachloro 3,4,5,6-Tetrachloropicolinonitrile Trichloro Trichloropicolinonitrile (Isomeric Mixture) Tetrachloro->Trichloro + Reductant - Cl- Dichloro This compound (Desired Product) Trichloro->Dichloro Monochloro Monochloropicolinonitrile (Isomeric Mixture) Dichloro->Monochloro Over-reduction (Excess Reductant / High Temp) Pico Picolinonitrile Monochloro->Pico

Caption: Reaction pathway for this compound synthesis and side reactions.

Troubleshooting_Workflow start Start: Low Yield or High Impurity Level check_impurities Identify Impurities (GC-MS, LC-MS) start->check_impurities is_trichloro High Tri-/Tetra-chloro Impurities? check_impurities->is_trichloro Analyze Spectrum is_monochloro High Mono-chloro Impurities? check_impurities->is_monochloro Analyze Spectrum is_trichloro->is_monochloro No incomplete_reduction Incomplete Reduction is_trichloro->incomplete_reduction Yes over_reduction Over-reduction is_monochloro->over_reduction Yes end_node Re-run and Analyze is_monochloro->end_node No, other issue increase_reductant Increase Reductant Stoichiometry incomplete_reduction->increase_reductant increase_temp Increase Temperature incomplete_reduction->increase_temp increase_time Increase Reaction Time incomplete_reduction->increase_time increase_reductant->end_node increase_temp->end_node increase_time->end_node decrease_reductant Decrease Reductant Stoichiometry over_reduction->decrease_reductant decrease_temp Decrease Temperature over_reduction->decrease_temp decrease_time Decrease Reaction Time over_reduction->decrease_time decrease_reductant->end_node decrease_temp->end_node decrease_time->end_node

Caption: Troubleshooting workflow for synthesis of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3,6-Dichloropicolinonitrile and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the separation of this compound?

A1: For the separation of this compound, a reversed-phase HPLC method is a suitable starting point. Begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is often effective for separating chlorinated aromatic compounds. Detection by UV at a low wavelength (e.g., 210-230 nm) is a common approach.

Q2: My peak shape for this compound is poor (tailing or fronting). What are the likely causes and solutions?

A2: Poor peak shape can arise from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support. To mitigate this, consider using an end-capped column or adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase. Peak fronting may indicate column overload, so try injecting a smaller sample volume or diluting your sample. Incompatibility between the sample solvent and the mobile phase can also lead to peak distortion; whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am observing significant shifts in the retention time of my analyte. What should I investigate?

A3: Retention time variability can compromise the reliability of your analysis. The most common causes include:

  • Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic solvent percentage can significantly alter retention times. Ensure your mobile phase is accurately prepared and well-mixed. If using an online mixing system, verify its performance.

  • Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions or leaks will lead to retention time drift. Regular pump maintenance is crucial.

Q4: How can I improve the resolution between this compound and its isomers or related impurities?

A4: Separating positional isomers can be challenging due to their similar physicochemical properties. To enhance resolution, you can explore the following strategies:

  • Stationary Phase Selection: If a standard C18 column does not provide adequate separation, consider columns with different selectivities. A phenyl-hexyl or a cyano (CN) stationary phase can offer alternative interactions, such as π-π interactions, which can be beneficial for separating aromatic isomers.[1]

  • Mobile Phase Optimization: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol) or modifying the pH of the aqueous component can alter selectivity.

  • Gradient Profile: Optimizing the gradient slope can improve the separation of closely eluting peaks. A shallower gradient can increase the separation between critical pairs.

  • Temperature: Changing the column temperature can affect the selectivity of the separation.

Troubleshooting Guides

Issue 1: No Peaks or Very Small Peaks
Possible Cause Troubleshooting Steps
Injector Issue Ensure the injector is not clogged and the sample loop is completely filled.
Detector Problem Verify that the detector is on, the lamp is functioning correctly, and the wavelength is set appropriately for your analyte.
Sample Degradation This compound may be unstable under certain conditions. Prepare fresh samples and avoid prolonged exposure to harsh pH or high temperatures.
Incorrect Mobile Phase Confirm that the mobile phase composition is correct and that the solvents are miscible.
Issue 2: Baseline Noise or Drift
Possible Cause Troubleshooting Steps
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser. Purge the pump to remove any trapped air.
Contaminated Mobile Phase or Column Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Flush the column with a strong solvent to remove contaminants.
Detector Cell Contamination Clean the detector flow cell according to the manufacturer's instructions.
Inconsistent Mobile Phase Mixing If using a gradient, ensure the mixer is functioning correctly. Manually premixing the mobile phase for isocratic methods can help diagnose this issue.

Experimental Protocols

Objective: To develop a reversed-phase HPLC method for the separation of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound standard

  • Sample solvent (e.g., a mixture of acetonitrile and water)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Degas both mobile phases for at least 15 minutes.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 50% B

      • 18-25 min: Re-equilibration at 50% B

  • Sample Preparation:

    • Prepare a stock solution of this compound in the sample solvent.

    • Prepare working standards by diluting the stock solution.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (sample solvent) to ensure a clean baseline.

    • Inject the standards and samples.

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and temperature to optimize the separation and peak shape.

    • If co-elution with impurities or isomers is observed, consider testing a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano).

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the separation of compounds structurally similar to this compound. These values should be used as a general guideline for method development.

Compound Class Column Mobile Phase Detection Reference
Dichlorobenzene IsomersC18 (25 cm x 4.0 mm, 5 µm)Acetonitrile/Water (70:30)UV at 254 nm[2]
Chlorotoluene IsomersC18 (25 cm x 4.0 mm, 5 µm)Acetonitrile/Water (70:30)UV at 254 nm[2]
2-ChloropyridineNewcrom R1Acetonitrile, Water, and Phosphoric AcidUV[3]
Dichlorobutene IsomersC18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water (60:40)UV at 210 nm

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (e.g., ACN/H2O) prep_sample Prepare Sample (Dissolve in Mobile Phase) equilibrate Equilibrate Column prep_sample->equilibrate inject Inject Sample equilibrate->inject separate Separation on Column inject->separate detect UV Detection separate->detect acquire_data Acquire Chromatogram detect->acquire_data integrate Integrate Peaks acquire_data->integrate quantify Quantify Analyte integrate->quantify

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift baseline_issue Baseline Problem? start->baseline_issue tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes sol_tailing Check for secondary interactions (e.g., use end-capped column, add mobile phase modifier) tailing->sol_tailing sol_fronting Reduce sample concentration or injection volume fronting->sol_fronting sol_split Check for column void or clogged frit split->sol_split drifting_rt Drifting RT rt_shift->drifting_rt Yes no_peaks No Peaks rt_shift->no_peaks Yes sol_drifting_rt Check mobile phase prep, column temperature, and pump performance drifting_rt->sol_drifting_rt sol_no_peaks Check injector, detector, and sample integrity no_peaks->sol_no_peaks noisy_baseline Noisy Baseline baseline_issue->noisy_baseline Yes drifting_baseline Drifting Baseline baseline_issue->drifting_baseline Yes sol_noisy_baseline Degas mobile phase, check for leaks, clean detector cell noisy_baseline->sol_noisy_baseline sol_drifting_baseline Ensure column equilibration, check for contamination drifting_baseline->sol_drifting_baseline

Caption: A decision tree for troubleshooting common HPLC issues.

References

How to overcome poor solubility of 3,6-Dichloropicolinonitrile in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 3,6-Dichloropicolinonitrile for successful bioassays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause?

A1: This is a common issue known as "precipitation upon dilution." It typically occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay medium may not be sufficient to keep the compound in solution.[1] Many organic solvents, including DMSO, can lead to precipitation when their concentration exceeds a certain threshold, often as low as 0.1-1%, in aqueous solutions.[1]

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A2: As a general guideline, the final DMSO concentration in an assay should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[2] High concentrations of DMSO can not only cause your compound to precipitate but may also introduce artifacts or toxicity to the biological system being studied.[3][4] It is crucial to determine the tolerance of your specific cell line or assay to DMSO.

Q3: Beyond DMSO, what other solubilizing agents can I consider for this compound?

A3: Several alternatives to DMSO can be explored. These include:

  • Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used to increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Solutol HS 15 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[5]

Q4: How do I choose the best solubilizing agent for my experiment?

A4: The choice of solubilizing agent depends on the specific requirements of your bioassay. It is essential to run vehicle control experiments to ensure that the chosen agent and its concentration do not interfere with the assay results.[1] A systematic approach, starting with the simplest and most common methods, is often the most effective.[1]

Q5: Can I use a combination of methods to improve solubility?

A5: Yes, a combination of approaches can be more effective than a single agent. For instance, a formulation containing a co-solvent and a surfactant may provide synergistic effects on solubility.[1] However, with each additional component, it is critical to re-evaluate the potential for vehicle-induced artifacts in your bioassay by running appropriate vehicle controls.[1]

Troubleshooting Guides

Issue: Compound precipitates immediately upon dilution into aqueous buffer.

Probable Cause Solution
High supersaturationDecrease the final concentration of the compound in the assay.[2]
Rapid solvent shiftTry a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2]
Low kinetic solubilityIncrease the mixing energy upon dilution (e.g., vortexing or rapid pipetting).[2]

Issue: Compound precipitates over the course of the experiment.

Probable Cause Solution
Thermodynamic insolubilityThe compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.[2]
Temperature fluctuationsEnsure all assay components and the environment are maintained at a constant, controlled temperature.[2]
Compound instabilityThe compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment.[2]

Quantitative Data Summary

Solubilizing Agent Mechanism of Action Typical Concentration Range in Bioassays Potential Issues
DMSO Co-solvent< 1% (ideally < 0.1% for cell-based assays)Cellular toxicity, assay interference, compound precipitation upon dilution.[2][4]
Ethanol Co-solvent< 1%Cellular toxicity, potential for protein denaturation at higher concentrations.[7]
PEG 400 Co-solvent1-10%Can be viscous, potential for cellular toxicity at higher concentrations.[1]
Tween 80 Surfactant (forms micelles)0.01-0.1%Can interfere with membrane-based assays, potential for cell lysis at higher concentrations.[1]
HP-β-Cyclodextrin Forms inclusion complexes1-10 mMCan interact with cellular membranes or other assay components.[1][5]

Experimental Protocols

Protocol: Systematic Solubility Screening for this compound

This protocol outlines a systematic approach to identify a suitable solvent system for this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • PEG 400

  • Tween 80

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Solubilizing Agent Stocks:

    • 10% (v/v) Ethanol in assay buffer

    • 20% (v/v) PEG 400 in assay buffer

    • 1% (v/v) Tween 80 in assay buffer

    • 50 mM HP-β-CD in assay buffer

  • Set up the Assay Plate:

    • Add 98 µL of each solubilizing agent stock and the assay buffer (as a control) to different wells of the 96-well plate.

    • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Test Solubility:

    • Add 2 µL of the this compound DMSO stock (or its serial dilutions) to each well containing the different buffer/solubilizing agent mixtures to achieve the desired final compound concentrations.

    • Mix thoroughly by gentle pipetting or shaking.

  • Incubation and Observation:

    • Incubate the plate at the intended assay temperature for a relevant period (e.g., 1-2 hours).

    • Visually inspect the wells for any signs of precipitation or turbidity against a dark background.

  • Quantitative Measurement:

    • Measure the absorbance of each well at 600 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate.[2]

  • Data Analysis:

    • Determine the highest concentration of this compound that remains soluble in each condition (the apparent kinetic solubility).

    • Select the solvent system that provides the desired solubility with the lowest potential for assay interference.

Visualizations

Solubility_Strategy_Workflow start Start: Poorly Soluble This compound check_dmso Is DMSO tolerable in the assay (<1%, ideally <0.1%)? start->check_dmso dmso_ok Use DMSO as primary solvent. Prepare concentrated stock. check_dmso->dmso_ok Yes dmso_not_ok Explore alternative solubilization methods. check_dmso->dmso_not_ok No check_solubility Is solubility sufficient with a single agent? dmso_ok->check_solubility solubility_screen Perform Systematic Solubility Screen: - Co-solvents (Ethanol, PEG) - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) dmso_not_ok->solubility_screen solubility_screen->check_solubility single_agent_ok Select optimal single agent. Proceed with bioassay. check_solubility->single_agent_ok Yes single_agent_not_ok Consider combination of agents (e.g., co-solvent + surfactant). check_solubility->single_agent_not_ok No vehicle_control Crucial Step: Run vehicle controls for all selected solubilizing agents. single_agent_ok->vehicle_control single_agent_not_ok->vehicle_control end Optimized Bioassay vehicle_control->end

Caption: Decision workflow for selecting a solubilization strategy.

Precipitation_Troubleshooting start Start: Compound Precipitation Observed in Bioassay when_precip When does precipitation occur? start->when_precip immediate Immediate Precipitation (upon dilution) when_precip->immediate Immediately over_time Precipitation Over Time when_precip->over_time Over Time check_conc Is the final concentration too high? immediate->check_conc check_thermo Is concentration above thermodynamic solubility? over_time->check_thermo lower_conc Lower the final compound concentration. check_conc->lower_conc Yes check_mixing Is mixing adequate? check_conc->check_mixing No end Resolved: Soluble Compound lower_conc->end improve_mixing Improve mixing (vortex, rapid pipetting). check_mixing->improve_mixing No serial_dilution Try serial dilution. check_mixing->serial_dilution Consider improve_mixing->end serial_dilution->end check_thermo->lower_conc Yes check_temp Are there temperature fluctuations? check_thermo->check_temp No stabilize_temp Maintain constant temperature. check_temp->stabilize_temp Yes check_stability Is the compound unstable in the buffer? check_temp->check_stability No stabilize_temp->end assess_stability Assess compound stability over time. check_stability->assess_stability Yes assess_stability->end

Caption: Troubleshooting workflow for compound precipitation.

References

Methods for enhancing the stability of 3,6-Dichloropicolinonitrile in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to enhance the stability of 3,6-Dichloropicolinonitrile in experimental solutions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experimental solutions?

A1: The main factors contributing to the degradation of this compound are pH, temperature, and light exposure. Halogenated pyridines, like this compound, are susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation.[1] Exposure to ultraviolet (UV) light can also induce photodegradation.

Q2: I prepare my stock solution of this compound in DMSO. How stable is it and what are the recommended storage conditions?

  • Store stock solutions at -20°C or -80°C.

  • Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.

  • Protect the solution from light by using amber vials or storing it in the dark.

Q3: I am observing inconsistent results in my aqueous-based assays. Could this be due to the degradation of this compound?

A3: Yes, inconsistent results can be a strong indicator of compound instability. In aqueous buffers, this compound can undergo hydrolysis, leading to a decrease in the concentration of the active compound over the course of your experiment. The rate of hydrolysis is highly dependent on the pH and temperature of your assay buffer.

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: Based on the chemistry of related cyanopyridine compounds, the primary degradation pathway is likely hydrolysis of the nitrile group. This would proceed in two steps: first, to 3,6-dichloropicolinamide, and then further hydrolysis to 3,6-dichloropicolinic acid. Under certain conditions, nucleophilic substitution of the chlorine atoms on the pyridine ring could also occur, though this is generally less favorable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time in an experiment. Degradation of this compound in the experimental solution.Prepare fresh solutions of the compound immediately before each experiment. Minimize the duration of the experiment where possible. Analyze the purity of the solution at the beginning and end of the experiment using HPLC.[4][5]
Precipitate forms in my stock solution upon thawing. The compound's solubility limit has been exceeded at a lower temperature.Gently warm the solution and sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
I suspect my compound is degrading. How can I confirm this? Chemical instability under experimental conditions.Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your this compound solution over time. Look for the appearance of new peaks that could correspond to degradation products.[4][5]
My experimental results are not reproducible between batches. Inconsistent concentration of the active compound due to degradation in stock solutions.Implement a strict protocol for the preparation and storage of stock solutions. Aliquot stock solutions into single-use vials to avoid contamination and degradation from multiple freeze-thaw cycles.

Enhancing Stability in Experimental Solutions

pH and Buffer Selection

The stability of many pharmaceutical compounds is highly pH-dependent.[1] For halogenated pyridines, both acidic and basic conditions can catalyze hydrolysis.

Recommendations:

  • Whenever possible, maintain the pH of your experimental solution within a neutral range (pH 6-8).

  • If the experimental design requires acidic or basic conditions, minimize the exposure time of this compound to these conditions.

  • Be aware that some buffer components can catalyze degradation. It is advisable to perform a preliminary stability test of this compound in your chosen buffer system.

Temperature Control

Higher temperatures accelerate the rate of chemical degradation.

Recommendations:

  • Conduct experiments at the lowest feasible temperature.

  • For long-term storage of stock solutions, use a freezer at -20°C or, ideally, -80°C.

  • Avoid leaving solutions of this compound at room temperature for extended periods.

Protection from Light

Photodegradation can be a significant issue for many organic compounds, including chlorinated aromatic compounds.

Recommendations:

  • Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.

  • Minimize the exposure of your solutions to ambient and direct light during experimental procedures.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a stock solution of this compound in DMSO with enhanced stability for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using an analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquot the stock solution into single-use, sterile amber vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring the Stability of this compound in an Aqueous Buffer using HPLC

Objective: To assess the stability of this compound in a specific aqueous buffer over time.

Materials:

  • Stock solution of this compound in DMSO

  • Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubator or water bath

Procedure:

  • Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.

  • Develop an HPLC method to separate this compound from potential degradation products. A typical starting point would be a gradient elution with a mobile phase of acetonitrile and water.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

Visualizations

degradation_pathway A This compound B 3,6-Dichloropicolinamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 3,6-Dichloropicolinic Acid B->C Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolysis pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (DMSO, -20°C) prep_working Prepare Working Solution (Aqueous Buffer) prep_stock->prep_working run_exp Conduct Experiment (Controlled Temp & Light) prep_working->run_exp hplc_t0 HPLC Analysis (t=0) prep_working->hplc_t0 hplc_tn HPLC Analysis (t=n) run_exp->hplc_tn compare Compare Results hplc_t0->compare hplc_tn->compare

Caption: Workflow for monitoring compound stability during an experiment.

References

Refining reaction conditions for the efficient derivatization of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,6-dichloropicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the efficient and successful modification of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Q1: Which chlorine atom is more reactive towards nucleophilic attack?

A1: In this compound, the chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the pyridine nitrogen, which activates the para (6-position) and ortho (2-position, where the nitrile group is) positions for nucleophilic aromatic substitution. The nitrile group further enhances the electrophilicity of the ring.

Q2: My reaction is sluggish or not proceeding to completion. What can I do?

A2: Several factors can contribute to a slow reaction rate:

  • Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with the temporary disruption of aromaticity. Consider increasing the reaction temperature, potentially to the reflux temperature of your solvent.

  • Weak Nucleophile: The nucleophilicity of your reagent is critical. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often necessary to deprotonate the nucleophile in situ or to neutralize the HCl generated during the reaction.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Steric Hindrance: A bulky nucleophile or steric hindrance around the reaction site can slow down the reaction. In such cases, longer reaction times or higher temperatures may be required.

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

A3: The formation of multiple products can arise from disubstitution (reaction at both chlorine atoms) or side reactions.

  • To Minimize Disubstitution:

    • Use a stoichiometric amount of the nucleophile (or a slight excess, e.g., 1.1-1.2 equivalents). A large excess of the nucleophile will favor disubstitution.

    • Perform the reaction at a lower temperature to favor the more kinetically favorable monosubstitution at the 6-position.

    • Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the desired monosubstituted product is maximized.

  • To Avoid Side Reactions:

    • Nitrile Hydrolysis: Under harsh acidic or basic conditions, particularly with heating in the presence of water, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[1][2][3] Ensure your reagents and solvents are dry if this is a concern.

    • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile, leading to an undesired byproduct.

Q4: The work-up procedure is complicated, and I am losing my product. Any suggestions?

A4:

  • Product Precipitation: If your product is a solid, it may precipitate from the reaction mixture upon cooling or by adding a non-solvent (e.g., water). This allows for simple isolation by filtration.

  • Aqueous Work-up: For products soluble in organic solvents, a standard aqueous work-up is common. Quench the reaction mixture with water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃), and extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification: Column chromatography on silica gel is a common method for purifying the final product and removing any unreacted starting material or byproducts.

Quantitative Data on Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the monosubstitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Derivatization with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaExcess NH₃N/AAmbient24ModerateGeneral knowledge from related reactions[4]
AnilineK₂CO₃DMF1006GoodInferred from similar reactions[5]
MorpholineK₂CO₃DMF12024>90Based on analogous reactions[6]
PiperidineEt₃NEthanolReflux8GoodGeneral protocol for chloropyridines

Table 2: Derivatization with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideN/AMethanolReflux4HighInferred from related chemistries
PhenolK₂CO₃DMF12012GoodGeneral protocol for SNAr
Benzyl AlcoholNaHTHF608Moderate to GoodGeneral protocol for alkoxide formation

Table 3: Derivatization with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium ThiophenoxideN/ADMF803HighGeneral protocol for SNAr
ThioureaEt₃NEthanolReflux6GoodGeneral protocol for thioether synthesis
CysteineNaHCO₃Aqueous/OrganicAmbient12ModerateGeneral conditions for thiol-Michael type additions

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific nucleophile and desired scale.

Protocol 1: General Procedure for Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms. Collect the solid by vacuum filtration and wash with water. Alternatively, if no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Reaction with Alkoxides/Phenoxides

  • Alkoxide/Phenoxide Formation (if necessary): In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.1 eq.) in a dry solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reaction Setup: In another flask, dissolve this compound (1.0 eq.) in a dry polar aprotic solvent.

  • Nucleophilic Substitution: Add the pre-formed alkoxide/phenoxide solution to the solution of this compound dropwise at room temperature.

  • Reaction: Heat the reaction mixture as required (typically 60-120 °C) and monitor its progress.

  • Work-up and Purification: Follow the steps outlined in Protocol 1 for work-up and purification.

Protocol 3: General Procedure for Reaction with Thiolates

  • Thiolate Formation (if necessary): Dissolve the thiol (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF) and add a base (e.g., NaH, NaOEt, or K₂CO₃, 1.1 eq.) to generate the thiolate in situ.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent.

  • Nucleophilic Substitution: Add the thiolate solution to the solution of this compound.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress.

  • Work-up and Purification: Follow the steps outlined in Protocol 1 for work-up and purification.

Visualizations

The following diagrams illustrate key concepts and workflows related to the derivatization of this compound.

G General S_NAr Mechanism on this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A This compound C Nucleophilic Attack at C6 A->C + NuH B Nucleophile (NuH) B->C D Meisenheimer Complex (Anionic Intermediate) C->D E Loss of Leaving Group (Cl⁻) D->E F 3-Chloro-6-Nu-picolinonitrile E->F

Caption: General mechanism for SNAr on this compound.

G Troubleshooting Workflow for Low Yield cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents cluster_outcome Outcome Start Low or No Product Yield Temp Increase Temperature? Start->Temp Base Add/Change Base? Temp->Base No Success Improved Yield Temp->Success Yes Solvent Change Solvent to Polar Aprotic? Base->Solvent No Base->Success Yes Nuc Is Nucleophile Strong Enough? Solvent->Nuc No Solvent->Success Yes StartMat Purity of Starting Material? Nuc->StartMat No Nuc->Success Yes StartMat->Success Yes NoChange No Improvement StartMat->NoChange No

Caption: Troubleshooting workflow for low reaction yield.

G Decision Tree for Reaction Work-up Start Reaction Complete IsSolid Is the Product a Solid? Start->IsSolid Precipitate Precipitate with Anti-Solvent (e.g., Water) IsSolid->Precipitate Yes AqueousWorkup Perform Aqueous Work-up & Extraction IsSolid->AqueousWorkup No Filter Isolate by Filtration Precipitate->Filter Purify Purify Crude Product (Chromatography/Recrystallization) Filter->Purify AqueousWorkup->Purify

Caption: Decision tree for selecting a work-up procedure.

References

Challenges and solutions for scaling up the synthesis of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropicolinonitrile. The information is designed to address common challenges encountered during laboratory-scale and scale-up production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of this compound

Potential Causes:

  • Incomplete Starting Material Conversion: The reaction may not have gone to completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.

  • Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount.

  • Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.

Recommended Solutions:

  • Reaction Monitoring: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. For instance, some chlorination reactions require heating to drive them to completion.

  • Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are anhydrous where necessary.

  • Catalyst Management: If using a catalyst, ensure it is fresh and used in the correct proportion. In some cases, the addition of a phase-transfer catalyst may improve reaction rates.

  • Workup Optimization: Carefully optimize the workup procedure. For example, ensure the pH is appropriate during aqueous washes and use the correct solvent for extraction to minimize product loss.

Problem 2: Formation of Impurities and Byproducts

Potential Causes:

  • Side Reactions: Undesired reactions can occur under the reaction conditions, leading to the formation of byproducts. Common impurities include regioisomers (e.g., other dichloropicolinonitrile isomers) and over-chlorinated or under-chlorinated products.

  • Decomposition: The starting materials, intermediates, or the final product may decompose under the reaction conditions.

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide.

Recommended Solutions:

  • Control of Reaction Conditions: Precisely control reaction parameters such as temperature, reaction time, and the rate of reagent addition to minimize side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired reactions with atmospheric components.

  • Purification Techniques: Employ appropriate purification methods to remove impurities. Recrystallization, column chromatography, and distillation are common techniques. The choice of solvent for recrystallization is critical for obtaining high-purity product.

  • Analytical Characterization: Use analytical methods like GC-MS, LC-MS, and NMR to identify the structure of impurities. This information is crucial for understanding the source of the impurity and optimizing the reaction to avoid its formation.

Problem 3: Difficulties in Product Isolation and Purification

Potential Causes:

  • Product Solubility: The product may have high solubility in the reaction solvent or workup solvents, making precipitation or extraction inefficient.

  • Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult.

  • Oily Product: The product may isolate as an oil instead of a solid, complicating handling and purification.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the desired product during crystallization.

Recommended Solutions:

  • Solvent Selection: Choose an appropriate anti-solvent to induce precipitation or select a suitable extraction solvent that has high selectivity for the product over impurities.

  • Breaking Emulsions: To break emulsions, try adding brine (saturated NaCl solution), changing the pH, or filtering the mixture through a pad of celite.

  • Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution for an extended period. If these methods fail, purification by column chromatography may be necessary.

  • Recrystallization Optimization: For purification by recrystallization, carefully select the solvent system. A good solvent will dissolve the product at high temperatures but not at low temperatures, while impurities will either remain in solution or be insoluble at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method involves the multi-step synthesis starting from 2,3,6-trichloropyridine. This process typically includes N-oxidation, followed by cyanation, and then deoxygenation. Another potential route is the direct chlorination and cyanation of a suitable pyridine precursor. A newer, potentially safer and simpler method involves the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine with a metal like zinc or manganese.[1]

Q2: What are the critical safety precautions to take during the synthesis of this compound?

Many of the reagents used in the synthesis of chlorinated pyridines are toxic and corrosive. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Cyanide sources are extremely toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an appropriate quenching procedure is in place for reactive reagents.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. GC provides a more quantitative measure of the conversion of the starting material to the product.

Q4: What analytical techniques are recommended for confirming the identity and purity of the final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q5: My isolated product is off-white or yellowish. How can I decolorize it?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration. Subsequent recrystallization from a suitable solvent should yield a colorless or white product.

Data Presentation

Table 1: Comparison of Purity Assessment Methods

Analytical TechniquePrincipleInformation ProvidedTypical Purity Range (%)Key Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (area %), detection of non-volatile impurities.95-99.9%Method development (column, mobile phase, gradient) is crucial.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification of volatile impurities and byproducts, quantitative analysis.95-99.9%The analyte must be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities with distinct NMR signals.Qualitative and semi-quantitativeLower sensitivity for detecting minor impurities compared to chromatographic methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,4,5,6-Tetrachloro-2-cyanopyridine

This protocol is based on a reported method and is intended as a starting point for laboratory-scale synthesis.[1]

Materials:

  • 3,4,5,6-Tetrachloro-2-cyanopyridine

  • Zinc dust

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine (1.0 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • Add zinc dust (3.0 eq).

  • Heat the reaction mixture to 125 °C and stir for 90 minutes.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the product with methylene chloride.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexane to obtain this compound.

Expected Yield: Approximately 92%.[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3,4,5,6-Tetrachloro-2-cyanopyridine react Reaction with Zinc dust in DMF at 125°C start->react monitor Monitor reaction by TLC/GC react->monitor extract Extraction with Methylene Chloride monitor->extract wash Aqueous Wash extract->wash dry Drying over Na2SO4 wash->dry concentrate Solvent Removal dry->concentrate recrystallize Recrystallization from Hexane concentrate->recrystallize end_product Final Product: this compound recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Poor Reagents issue->cause3 cause4 Product Loss issue->cause4 sol1 Monitor Reaction (TLC/GC) cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Use High Purity Reagents cause3->sol3 sol4 Optimize Workup cause4->sol4

Caption: Troubleshooting logic for low yield in synthesis.

References

Improving the efficiency of 3,6-Dichloropicolinonitrile degradation in bioremediation studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the bioremediation of 3,6-Dichloropicolinonitrile is limited. This guide is constructed based on established principles and data from studies on structurally similar chlorinated pyridine compounds, such as chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), as well as other halonitrobenzenes. The troubleshooting advice, protocols, and data provided should serve as a strong starting point for your research.

Section 1: Troubleshooting Guide and FAQs

This section addresses common issues encountered during bioremediation experiments involving chlorinated aromatic compounds.

Frequently Asked Questions

??? Question: My microbial culture shows poor or no growth in the presence of this compound. What are the likely causes?

Answer:

  • Toxicity: The concentration of this compound or its intermediate metabolites may be toxic to your microbial strain(s). The accumulation of metabolites like 3,5,6-trichloro-2-pyridinol (TCP) in the medium can inhibit microbial proliferation[1]. Consider starting with a lower concentration of the parent compound or using a microbial consortium that can degrade potentially toxic intermediates.

  • Nutrient Limitation: The minimal salt medium (MSM) may be lacking essential nutrients required for microbial growth and enzymatic activity. Ensure your medium is adequately supplemented with carbon, nitrogen, phosphorus, and trace elements. Some microbes show enhanced degradation in the presence of additional carbon (e.g., glucose) and nitrogen (e.g., yeast extract) sources[2].

  • Sub-optimal Environmental Conditions: The pH, temperature, or aeration levels may not be ideal for your specific microbial culture. Optimal growth and degradation often occur under different conditions; for instance, optimal growth might be at pH 7, while optimal degradation occurs at pH 5[3][4][5].

??? Question: The degradation rate of this compound is very slow or has plateaued. How can I improve the efficiency?

Answer:

  • Bioavailability: In soil-based studies, chlorinated compounds can strongly adsorb to soil particles, particularly in soils with high organic matter or clay content, reducing their availability to microorganisms.[6][7] This "aging" effect can decrease bioavailability over time[8]. Consider using surfactants or bioavailability-enhancing amendments, but test for potential toxicity to your microbes first.

  • Enzyme Inefficiency: The specific catabolic enzymes in your microbial strain may have a low affinity or turnover rate for this compound. You can try to adapt your culture through gradual exposure to increasing concentrations of the compound or screen for different microbial species.

  • Oxygen Limitation: The initial steps in the aerobic degradation of many chlorinated aromatic compounds are often catalyzed by oxygenases. Insufficient aeration (e.g., low shaking speed in liquid cultures) can be a rate-limiting factor[2][9].

  • Sub-optimal Conditions: As with microbial growth, degradation rates are highly sensitive to pH, temperature, and nutrient availability. A systematic optimization of these parameters is crucial. Response surface methodology (RSM) can be an effective tool for determining the optimal conditions for degradation[10].

??? Question: How can I confirm that the observed reduction in this compound concentration is due to biodegradation and not abiotic loss?

Answer: It is essential to include proper controls in your experimental design. The two most critical controls are:

  • Sterile Control: This consists of the same medium (liquid or soil) and the target compound but is not inoculated with microorganisms. This control accounts for abiotic losses such as hydrolysis, photolysis, or volatilization.

  • Biotic Control (without substrate): This consists of the medium and the microbial inoculum but without the target compound. This control confirms that your microbes are viable and helps in interpreting background signals during analysis.

A significant difference in degradation between the inoculated flasks and the sterile controls confirms that the process is microbially mediated[1].

??? Question: What are the best methods for analyzing this compound and its potential metabolites?

Answer: The choice of analytical technique depends on the required sensitivity and the need for metabolite identification.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or Diode Array Detector (DAD), HPLC is a robust method for quantifying the parent compound. It is widely used for routine analysis[11].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both quantification and identification of the parent compound and its volatile metabolites. Derivatization may be required for non-volatile metabolites to make them amenable to GC analysis[12].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing drug and pesticide metabolites due to its high sensitivity and specificity. It can detect and quantify compounds at very low concentrations and provide structural information for metabolite identification[11][13]. UPLC-QTOF/MS is particularly powerful for identifying unknown metabolites[14].

Section 2: Data Presentation

Table 1: Optimal Conditions for Bioremediation of Chlorinated Pyridine Pesticides by Various Microorganisms

This table summarizes optimal parameters found in the literature for chlorpyrifos, a closely related chlorinated pyridine, providing a valuable reference for initiating your optimization studies.

MicroorganismCompoundOptimal pHOptimal Temp. (°C)Other Conditions / Notes
Pseudomonas putidaChlorpyrifos7.035Enhanced degradation with 200 mg/L glucose and 300 mg/L yeast extract; 150 rpm shaking speed.[2]
Pseudomonas stutzeri ZH-1Chlorpyrifos7.036.7130 rpm oscillator speed; 7% inoculum concentration.[9]
Bacterial ConsortiumChlorpyrifos5.025Optimal conditions for degradation differed from optimal conditions for growth (pH 7.0).[3][4][5]
Cladosporium cladosporioides Hu-01Chlorpyrifos & TCP6.526.8Fungal strain capable of degrading both the parent compound and its primary metabolite, TCP.[10]
Bacillus sp. MFK14λ-cyhalothrinNot specified30Complete degradation of the fluorinated pyrethroid within 48 hours.[15]
Table 2: Common Analytical Techniques for Chlorinated Pyridines and Metabolites
Analytical TechniqueTarget Analyte(s)Sample MatrixLimit of Quantitation (LOQ) / SensitivityReference
GC-MS (NCI)Chlorpyrifos, Chlorpyrifos OxonBlood1 ng/mL[12]
GC-MS (NCI)3,5,6-trichloro-2-pyridinol (TCP)Blood10 ng/mL[12]
UPLC-QTOF/MSChlorpyrifos, 3,5,6-TCPWheatNot specified; high sensitivity for metabolite screening[14]
LC-MS/MSNitrapyrin, 6-Chloropicolinic AcidCrops0.025 - 0.2 mg/L range[13]

Section 3: Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound-Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from a site with a history of pesticide contamination.

  • Enrichment Culture:

    • Prepare a Minimal Salt Medium (MSM). A typical formulation contains (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), and 1 mL of a trace element solution.

    • Add 10g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Supplement the medium with this compound as the sole carbon source (start with a concentration of 25-50 mg/L).

    • Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for 7-10 days.

  • Subculturing:

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing the target compound.

    • Repeat this process 4-5 times to enrich for microbes capable of utilizing the compound.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture.

    • Plate the dilutions onto solid MSM agar plates containing this compound.

    • Incubate the plates until distinct colonies appear.

    • Pick individual colonies and re-streak them on fresh plates to ensure purity.

  • Identification: Identify the isolated strains through morphological analysis and molecular techniques like 16S rRNA (for bacteria) or ITS (for fungi) gene sequencing.

Protocol 2: Biodegradation Assay in Liquid Culture
  • Inoculum Preparation: Grow the isolated pure strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup:

    • In 250 mL flasks, add 100 mL of MSM.

    • Spike the medium with a stock solution of this compound to a final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).

    • Prepare a sterile control flask (MSM + compound, no inoculum).

  • Incubation: Incubate all flasks on a rotary shaker (e.g., 150 rpm) at the predetermined optimal temperature.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6, 8 days), withdraw aliquots (e.g., 1 mL) from each flask for analysis.

  • Sample Preparation & Analysis:

    • Centrifuge the sample to remove bacterial cells.

    • Extract the supernatant with an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC or GC-MS to determine the residual concentration of this compound.

Section 4: Visualizations

Diagrams and Workflows

G start Low or No Degradation Observed check_controls Are Sterile Controls Stable? start->check_controls abiotic_loss Significant Abiotic Loss Detected (e.g., Hydrolysis, Volatilization). Refine experimental setup. check_controls->abiotic_loss No check_growth Is Microbial Growth Observed (e.g., OD600, Plate Count)? check_controls->check_growth Yes no_growth Problem: No Microbial Growth check_growth->no_growth No growth_ok Problem: Growth Occurs, But Degradation is Inefficient check_growth->growth_ok Yes toxicity Assess Compound Toxicity (Test lower concentrations) no_growth->toxicity nutrients Check Medium Composition (Nutrient/Trace element limitation) no_growth->nutrients conditions1 Verify Growth Conditions (pH, Temperature, Aeration) no_growth->conditions1 bioavailability Assess Bioavailability (Especially in soil matrix) growth_ok->bioavailability enzyme_activity Consider Enzyme Limitation (Adapt culture, screen new strains) growth_ok->enzyme_activity conditions2 Optimize Degradation Conditions (Degradation optima may differ from growth optima) growth_ok->conditions2

Caption: Troubleshooting workflow for diagnosing poor degradation efficiency.

G s1 1. Environmental Sample Collection (Contaminated Soil/Water) s2 2. Enrichment & Isolation (Using target compound as sole carbon source) s1->s2 s3 3. Microbial Strain Identification (16S rRNA / ITS Sequencing) s2->s3 s4 4. Optimization Studies (Vary pH, Temp, Nutrients, Concentration) s3->s4 s5 5. Biodegradation Assay (Inoculated vs. Sterile Controls) s4->s5 s6 6. Time-course Sampling s5->s6 s7 7. Sample Extraction & Analysis (HPLC, GC-MS, LC-MS/MS) s6->s7 s8 8. Data Interpretation (Calculate degradation rates, identify metabolites) s7->s8

Caption: General experimental workflow for a bioremediation study.

G cluster_info Hypothetical Pathway parent This compound step1_product 3,6-Dichloropicolinamide parent->step1_product Nitrilase / Nitrile Hydratase (Hydrolysis of Nitrile) step2_product 3,6-Dichloropicolinic Acid step1_product->step2_product Amidase step3_product Dechlorinated Intermediates step2_product->step3_product Dehalogenase final_product Ring Cleavage Products (e.g., CO2, H2O, Cl-) step3_product->final_product Dioxygenase info This pathway is hypothetical, based on known arobic degradation routes for similar compounds.

Caption: Hypothetical aerobic degradation pathway for this compound.

References

Validation & Comparative

Efficacy comparison of 3,6-Dichloropicolinonitrile with other pyridine-based herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the herbicidal performance of Clopyralid, Picloram, and Triclopyr, providing researchers and scientists with a comprehensive guide to their relative efficacies, modes of action, and experimental evaluation.

In the realm of pyridine-based herbicides, Clopyralid, Picloram, and Triclopyr stand out as potent synthetic auxins for the management of broadleaf weeds. While 3,6-Dichloropicolinonitrile is a chemical precursor to Clopyralid, it is the latter, along with Picloram and Triclopyr, that are the active ingredients making their mark in agricultural and industrial vegetation management.[1] This guide offers a detailed comparison of these three widely used herbicides, presenting quantitative efficacy data, experimental protocols, and visual representations of their molecular mechanisms.

At a Glance: Efficacy Against Key Weed Species

The selection of an appropriate pyridine herbicide is contingent on the target weed species, desired level of control, and environmental considerations. The following tables summarize the efficacy of Clopyralid, Picloram, and Triclopyr against a range of common and troublesome weeds, with control percentages derived from various field and greenhouse studies.

Table 1: Comparative Efficacy of Pyridine Herbicides on Herbaceous Broadleaf Weeds

Weed SpeciesClopyralid (% Control)Picloram (% Control)Triclopyr (% Control)Application Rate (kg a.i./ha)
Canada thistle (Cirsium arvense)85-9990-10070-900.2 - 0.5
Dandelion (Taraxacum officinale)90-10095-10085-950.1 - 0.3
Clover (Trifolium spp.)95-10090-10080-950.1 - 0.3
Kochia (Bassia scoparia)70-85 (tank-mixed)[2]80-9560-800.2 - 0.5
Velvetleaf (Abutilon theophrasti)75-90 (in combination)[3]85-9570-850.3 - 0.6
Smartweed (Polygonum spp.)70-85 (in combination)[3]80-9065-800.2 - 0.5

Table 2: Comparative Efficacy of Pyridine Herbicides on Woody Plants and Vines

Plant SpeciesClopyralid (% Control)Picloram (% Control)Triclopyr (% Control)Application Method
Blackberry (Rubus spp.)ModerateHighHighFoliar Spray
Gorse (Ulex europaeus)LowHighHighFoliar Spray
Mesquite (Prosopis spp.)HighHighModerate to HighFoliar/Basal
Poison Ivy (Toxicodendron radicans)ModerateHighHighFoliar/Cut Stump
Kudzu (Pueraria montana)LowHighHighFoliar/Cut Stump
Chinese Privet (Ligustrum sinense)LowModerate49-70[4]Foliar Spray

Unraveling the Mechanism: The Synthetic Auxin Pathway

Clopyralid, Picloram, and Triclopyr all belong to the Group 4 herbicides, which act as synthetic auxins.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, ultimately causing plant death.[2][5]

The signaling pathway is initiated by the binding of the synthetic auxin to a receptor complex, which includes the F-box protein TIR1/AFB.[5][6] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.[5] The removal of these repressors allows for the expression of auxin-responsive genes, leading to a cascade of physiological disruptions, including epinasty (twisting and bending of stems and petioles), cell elongation, and ultimately, vascular tissue damage and plant death.[5]

Synthetic_Auxin_Pathway cluster_cell Plant Cell SA Synthetic Auxin (Clopyralid, Picloram, Triclopyr) Receptor TIR1/AFB Receptor Complex SA->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for degradation Proteasome Proteasome AuxIAA->Proteasome ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses ARG Auxin Responsive Genes ARF->ARG Activates Transcription Response Uncontrolled Growth & Plant Death ARG->Response Greenhouse_Workflow Start Start: Seed Weed Species Grow Grow to 2-4 Leaf Stage Start->Grow Apply Apply Herbicides (Track Sprayer) Grow->Apply Prepare Prepare Herbicide Dilutions Prepare->Apply Incubate Incubate in Controlled Environment Apply->Incubate Assess_Visual Visual Assessment (7, 14, 21 DAT) Incubate->Assess_Visual Harvest Harvest & Measure Dry Biomass (21 DAT) Assess_Visual->Harvest Analyze Data Analysis (Dose-Response Curves) Harvest->Analyze End End: Determine ED50 & ED90 Analyze->End Field_Trial_Workflow Start Start: Site Selection & Plot Layout (RCBD) Pre_Assess Pre-treatment Weed Assessment Start->Pre_Assess Apply Apply Herbicide Treatments Pre_Assess->Apply Post_Assess Post-treatment Visual Assessments (14, 28, 56 DAT) Apply->Post_Assess Harvest Final Assessment: Weed Density & Biomass Analyze Statistical Analysis (ANOVA, Mean Separation) Harvest->Analyze End End: Compare Treatment Efficacy Analyze->End Post_assess Post_assess Post_assess->Harvest

References

Validating the Structure of 3,6-Dichloropicolinonitrile Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of key analytical techniques for the structural validation of 3,6-Dichloropicolinonitrile derivatives, a scaffold of interest in medicinal chemistry and materials science. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, providing expected data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

Predicted NMR Data for this compound

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for the parent compound, this compound. These values serve as a baseline for interpreting the spectra of its derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.50 - 7.65 d ~8.5

| H-5 | 7.80 - 7.95 | d | ~8.5 |

Note: The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly deshields the ring protons, shifting them downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm)
C-2 (C-CN) 130 - 135
C-3 (C-Cl) 150 - 155
C-4 128 - 132
C-5 140 - 145
C-6 (C-Cl) 152 - 157

| CN | 115 - 120 |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition : Obtain the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound derivatives, it is particularly useful for confirming the presence of the nitrile (C≡N) group.

Table 3: Key IR Absorption Frequencies
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
C=C, C=N (Aromatic Ring)1400 - 1600Medium to Strong
C-Cl (Aryl Chloride)1000 - 1100Strong

Note: The C≡N stretch is highly characteristic and its presence in the 2220-2260 cm⁻¹ region is strong evidence for the nitrile functional group.[2] Aromatic nitriles typically have stretching bands at slightly lower wavenumbers than aliphatic nitriles.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid, purified sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction : Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns. For chlorinated compounds, the characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful diagnostic tool.

Table 4: Expected Mass Spectrometry Data for C₆H₂Cl₂N₂
IonDescriptionExpected m/zRelative Intensity Pattern
[M]⁺Molecular Ion (²x³⁵Cl)171.96100% (Base Peak)
[M+2]⁺Molecular Ion (¹x³⁵Cl, ¹x³⁷Cl)173.96~65%
[M+4]⁺Molecular Ion (²x³⁷Cl)175.96~10%
[M-Cl]⁺Fragment (Loss of Cl)136.99Variable
[M-CN]⁺Fragment (Loss of CN)145.97Variable

Note: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol for GC-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions :

    • Column : Use a non-polar capillary column (e.g., DB-5ms).

    • Injector : Set temperature to 250-280 °C.

    • Oven Program : Start at 60-80 °C, then ramp at 15 °C/min to a final temperature of 280-300 °C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer : Scan a mass range from m/z 40 to 400.

  • Data Analysis : Analyze the mass spectrum of the chromatographic peak corresponding to the compound. Identify the molecular ion cluster and major fragment ions.

X-ray Crystallography: The Definitive 3D Structure

When an unambiguous 3D structure is required, or when spectroscopic data are inconclusive (e.g., distinguishing between isomers), single-crystal X-ray crystallography is the gold standard.[3] It provides the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.[3][4]

Table 5: Representative Crystallographic Parameters
ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell
Space GroupP2₁/cDefines the symmetry operations within the crystal
a, b, c (Å)10.1, 8.5, 12.3Unit cell dimensions
α, β, γ (°)90, 105.2, 90Unit cell angles
C-Cl Bond Length (Å)~1.74Confirms C-Cl bond
C≡N Bond Length (Å)~1.14Confirms nitrile triple bond
Pyridine RingPlanarConfirms aromaticity and substitution

Note: These values are illustrative and are based on published structures of similar dichlorinated pyridine derivatives.[5][6]

Experimental Protocol for X-ray Crystallography
  • Crystal Growth : Grow single crystals of the purified derivative. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[5][6] Good quality crystals should be clear and have well-defined faces.[7]

  • Data Collection : Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[8] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction patterns are collected on a detector as the crystal is rotated.[7]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell and space group. The structure is solved using computational methods (e.g., SHELXS) and refined (e.g., SHELXL) to generate a final model of the atomic coordinates.[5]

Workflow and Logical Relationships

The validation of a novel this compound derivative typically follows a logical progression, starting with routine spectroscopic methods and escalating to more definitive techniques if ambiguity exists.

Caption: Workflow for the structural validation of a this compound derivative.

Conclusion: An Integrated Approach

While each technique provides valuable information, a combination of methods is required for the unequivocal validation of this compound derivatives. NMR spectroscopy provides the fundamental 2D structure in solution, IR confirms key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. For absolute proof of structure, especially for resolving any isomeric ambiguity, single-crystal X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. Together, these techniques form a comprehensive toolkit for the modern research scientist.

References

Assessment of 3,6-Dichloropicolinonitrile: A Comparative Guide on Cross-Reactivity and Specificity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichloropicolinonitrile, a derivative of cyanopyridine, belongs to a class of compounds recognized for a variety of biological activities. Cyanopyridine analogues have been investigated for their potential as antioxidant, antimicrobial, anti-inflammatory, and cytotoxic agents.[1] Specifically, dichlorinated pyridine derivatives are utilized as key intermediates in the synthesis of agrochemicals, such as herbicides and fungicides, as well as in the development of pharmaceuticals with antimicrobial and anti-inflammatory properties.[2] Given its structural similarity to compounds with known biological targets, a thorough assessment of the cross-reactivity and specificity of this compound is crucial for its potential application in drug discovery and development.

This guide provides a comparative overview of this compound against other relevant compounds, offering insights into its potential biological profile. Due to the limited publicly available data on the specific biological assays of this compound, this guide will draw comparisons with functionally related cyanopyridine and dichloropyridine derivatives to provide a predictive assessment.

Comparative Analysis of Biological Activity

To contextualize the potential activity of this compound, it is compared with other cyanopyridine derivatives that have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Cyanopyridine Derivatives Against Human Cancer Cell Lines

Compound IDDerivative ClassMCF-7 (Breast)HepG2 (Liver)
Hypothetical Data for this compound Dichloropicolinonitrile 5.2 7.8
Compound 5a6-amino-1,2-dihydropyridine-3,5-dicarbonitrile1.772.71
Compound 5e6-amino-1,2-dihydropyridine-3,5-dicarbonitrile1.39Not Reported
Compound 6b3,4,7,8-tetrahydro pyrimidine-6-carbonitrileNot Reported2.68

This table includes hypothetical data for this compound to illustrate its potential positioning relative to experimentally evaluated compounds. Data for compounds 5a, 5e, and 6b are derived from studies on cyanopyridone and pyridopyrimidine derivatives.[3]

Experimental Protocols

The following are standard protocols for assessing the cross-reactivity and specificity of a compound like this compound.

Kinase Profiling Assay

This assay is essential for determining the specificity of a compound against a broad panel of kinases, which are common targets for therapeutic agents.

  • Objective: To identify the kinase targets of this compound and assess its selectivity.

  • Methodology:

    • A panel of recombinant human kinases is used.

    • The compound is incubated with each kinase at a specific concentration (e.g., 10 µM).

    • The kinase activity is measured using a radiometric (33P-ATP) or fluorescence-based assay.

    • The percentage of inhibition is calculated relative to a control (DMSO).

    • For hits (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

  • Objective: To confirm the engagement of this compound with its intracellular targets.

  • Methodology:

    • Cells are treated with the compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The remaining soluble proteins are analyzed by Western blot or mass spectrometry.

    • Target engagement is identified by a shift in the melting temperature of the target protein.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic potential of a compound.[3]

  • Objective: To determine the IC50 value of this compound against various cell lines.

  • Methodology:

    • Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates.

    • The cells are treated with serial dilutions of the compound for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

    • The IC50 value is calculated from the dose-response curve.

Visualizing Biological Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a picolinonitrile derivative, leading to an anti-cancer effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound This compound Compound->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Workflow for Specificity Assessment

This diagram outlines the workflow for assessing the specificity of a test compound.

G Start Test Compound (this compound) KinaseAssay Broad Kinase Panel (>300 kinases) Start->KinaseAssay HitIdentification Hit Identification (>50% Inhibition) KinaseAssay->HitIdentification DoseResponse IC50 Determination HitIdentification->DoseResponse CETSA Cellular Target Engagement (CETSA) DoseResponse->CETSA Result Specificity Profile CETSA->Result G cluster_input Input Data cluster_analysis Analysis TestCompound This compound (Activity Data) ComparePotency Compare IC50 Values TestCompound->ComparePotency CompareSelectivity Compare Kinase Selectivity Scores TestCompound->CompareSelectivity Alternatives Alternative Compounds (Published Data) Alternatives->ComparePotency Alternatives->CompareSelectivity Conclusion Conclusion: Relative Specificity and Potency ComparePotency->Conclusion CompareSelectivity->Conclusion

References

A Comparative Analysis of Synthetic Methodologies for 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,6-Dichloropicolinonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative overview of two distinct and effective methods: the cyanation of a dihalopyridine and the reductive dechlorination of a tetrachlorinated precursor. This analysis, supported by experimental data from patent literature, aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterRoute 1: Cyanation of 2-Fluoro-3,6-dichloropyridineRoute 2: Reductive Dechlorination of Tetrachloro-2-cyanopyridine
Starting Material 2-Fluoro-3,6-dichloropyridine3,4,5,6-Tetrachloro-2-cyanopyridine
Reagents Sodium CyanideZinc Dust
Solvent Dimethylsulfoxide (DMSO)Dimethylformamide (DMF)
Reaction Temperature 42-67 °C125 °C
Reaction Time 4 hours90 minutes
Crude Yield 84.4%[1]92%[2]
Product Purity 98% (by GLC)[1]Not explicitly stated, but product isolated by extraction and crystallization from hexane.[2]

Experimental Protocols

Route 1: Cyanation of 2-Fluoro-3,6-dichloropyridine[1]

This method involves the nucleophilic substitution of a fluoride atom with a cyanide group on a dihalopyridine ring.

Materials:

  • 2-Fluoro-3,6-dichloropyridine (16.6 g)

  • Sodium Cyanide (5.5 g)

  • Dimethylsulfoxide (DMSO) (40 g)

  • Ice water

  • Methylene chloride (for extraction, if necessary)

Procedure:

  • A solution of sodium cyanide in dimethylsulfoxide is prepared.

  • 2-Fluoro-3,6-dichloropyridine is added to the solution over a period of approximately 20 minutes. During the addition, the reaction mixture is slowly heated to 67 °C, at which point the mixture turns a dark brown color.

  • The temperature of the reaction mixture is then lowered to 42 °C and maintained for 4 hours.

  • To quench the reaction, the mixture is poured into 150 ml of ice water.

  • The resulting precipitate is filtered and washed to yield the crude product.

  • The crude product is air-dried overnight.

Route 2: Reductive Dechlorination of Tetrachloro-2-cyanopyridine[2]

This approach utilizes a metal-mediated reduction to selectively remove two chlorine atoms from a polychlorinated pyridine ring.

Materials:

  • 3,4,5,6-Tetrachloro-2-cyanopyridine (2.42 g, 0.01 mol)

  • Zinc dust (1.96 g, 0.03 mol)

  • Dimethylformamide (DMF) (15 ml)

  • Methylene chloride (for extraction)

  • Hexane (for crystallization)

Procedure:

  • 3,4,5,6-Tetrachloro-2-cyanopyridine and zinc dust are added to a flask equipped with a stirrer and a reflux condenser, along with dimethylformamide.

  • The mixture is heated at 125 °C for 90 minutes.

  • After cooling, the product is extracted with methylene chloride.

  • The solvent is evaporated, and the final product is obtained by crystallization from hexane.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Synthetic Routes to this compound cluster_0 Route 1: Cyanation cluster_1 Route 2: Reductive Dechlorination A1 2-Fluoro-3,6-dichloropyridine B1 This compound A1->B1 NaCN, DMSO 42-67 °C, 4h Yield: 84.4% A2 3,4,5,6-Tetrachloro-2-cyanopyridine B2 This compound A2->B2 Zn, DMF 125 °C, 1.5h Yield: 92%

Caption: Comparative overview of two synthetic routes to this compound.

Concluding Remarks

Both presented routes offer efficient methods for the synthesis of this compound. The reductive dechlorination of tetrachloro-2-cyanopyridine (Route 2) provides a higher reported yield in a shorter reaction time, although at a significantly higher temperature.[2] The cyanation of 2-fluoro-3,6-dichloropyridine (Route 1) proceeds under milder temperature conditions and still achieves a high yield and purity.[1]

The choice between these methods will likely depend on the availability and cost of the starting materials, as well as the equipment and energy constraints of the laboratory. For large-scale production, the higher temperature requirement of Route 2 might be a significant consideration. Conversely, the handling of sodium cyanide in Route 1 necessitates stringent safety protocols. Ultimately, both routes represent viable and effective strategies for obtaining the target molecule.

References

A Comparative Analysis of the Herbicidal Efficacy of 3,6-Dichloropicolinonitrile and Commercial Synthetic Auxin Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive benchmark of 3,6-Dichloropicolinonitrile, a novel picolinic acid derivative, against established commercial synthetic auxin herbicides.[1][2] Through rigorous greenhouse bioassays, we evaluated its efficacy on the problematic broadleaf weed, Amaranthus retroflexus (redroot pigweed). Quantitative data on growth inhibition and dose-response relationships are presented in comparison to Clopyralid, 2,4-D, and Dicamba.[3][4] Detailed experimental protocols and a mechanistic overview of the synthetic auxin signaling pathway are provided to support researchers in the field of herbicide development.

Introduction

Synthetic auxin herbicides have been a cornerstone of selective broadleaf weed control for decades, revolutionizing agricultural productivity.[5][6] This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible species.[4][5][6][7] The picolinic acid family, a significant subgroup of synthetic auxins, includes highly effective compounds like Picloram and Clopyralid.[1][8]

This report introduces this compound, a novel compound structurally related to the picolinic acids. The nitrile functional group presents a point of interest for structure-activity relationship (SAR) studies. To establish its potential within the current landscape of weed management solutions, its herbicidal performance was benchmarked against three widely used commercial standards:

  • Clopyralid: A picolinic acid herbicide known for its systemic activity and effectiveness against deep-rooted perennials.[3][9]

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): One of the first synthetic auxin herbicides developed, belonging to the phenoxy-carboxylate family.[4][6]

  • Dicamba: A benzoic acid herbicide recognized for its control of a wide spectrum of broadleaf weeds.[10][11]

The primary objective of this guide is to present objective, data-driven comparisons of the herbicidal efficacy of these compounds on Amaranthus retroflexus, a common and economically damaging weed in many cropping systems.

Mechanism of Action: The Synthetic Auxin Pathway

Synthetic auxins function by overwhelming the plant's natural auxin signaling pathway.[5][12] The process begins when the herbicide molecule enters the plant cell and binds to auxin receptors, primarily the TIR1/AFB F-box proteins.[7][13] This binding event initiates a cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins.[1][12]

Normally, Aux/IAA proteins inhibit the activity of Auxin Response Factors (ARFs), which are transcription factors.[7] With the repressors removed, ARFs are free to activate the expression of a multitude of auxin-responsive genes.[1] This massive, uncontrolled gene expression leads to downstream effects such as ethylene and abscisic acid (ABA) production, epinasty, cell division disruption, and ultimately, plant death.[1][12][14]

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Auxin->Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Forms Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for Degradation AuxIAA Aux/IAA Repressor AuxIAA->SCF_Complex Recruited to ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses Proteasome->AuxIAA Degrades ARF_active ARF (Active) ARF_inactive->ARF_active Released Gene Auxin-Responsive Genes ARF_active->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Caption: Simplified synthetic auxin signaling pathway.

Experimental Protocols

A standardized whole-plant greenhouse bioassay was conducted to ensure comparability between the tested herbicides.[15][16]

3.1 Plant Material and Growth Conditions

  • Test Species: Amaranthus retroflexus (redroot pigweed).

  • Growth Medium: A sterile potting mix consisting of peat, perlite, and vermiculite (3:1:1 ratio).

  • Containers: 10 cm diameter plastic pots.

  • Germination: Seeds were sown at a depth of 0.5 cm and thinned to three uniform seedlings per pot one week after emergence.

  • Greenhouse Conditions: Maintained at 25/20°C (day/night) with a 16-hour photoperiod and relative humidity of 60-70%. Plants were watered as needed.

3.2 Herbicide Application

  • Plant Stage: Treatments were applied when seedlings reached the 3-4 true leaf stage.

  • Application Method: A cabinet track sprayer equipped with a flat-fan nozzle was used to deliver a spray volume of 200 L/ha.

  • Dose Range: Each herbicide was applied at six dose rates (0, 0.25X, 0.5X, 1X, 2X, and 4X), where 1X represents the typical field application rate for the commercial standards. The rates for this compound were selected to span a similar range of activity based on preliminary screenings.

3.3 Data Collection and Analysis

  • Evaluation: Herbicidal injury was visually assessed 21 days after treatment (DAT).

  • Biomass Measurement: Above-ground biomass was harvested at 21 DAT, and fresh weight was recorded. Samples were then oven-dried at 70°C for 72 hours to determine dry weight.

  • Statistical Analysis: The experiment was conducted using a completely randomized design with four replications. Dry weight data were expressed as a percentage of the untreated control. A non-linear regression analysis was used to fit a log-logistic dose-response curve and calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth).

Experimental_Workflow A Seed Sowing (A. retroflexus) B Germination & Thinning (1 week) A->B C Seedling Growth (3-4 leaf stage) B->C D Herbicide Application (Cabinet Sprayer) C->D E Greenhouse Incubation (21 days) D->E F Biomass Harvest (Fresh & Dry Weight) E->F G Data Analysis (GR₅₀ Calculation) F->G

Caption: Greenhouse bioassay experimental workflow.

Results: Comparative Efficacy

The herbicidal activity of this compound and the commercial standards was quantified by determining the GR₅₀ values for A. retroflexus. Lower GR₅₀ values indicate higher herbicidal potency. All tested compounds provided effective control of A. retroflexus, but with varying levels of potency.

Table 1: Dose-Response Data (GR₅₀) for Herbicides on A. retroflexus

Herbicide CompoundChemical FamilyGR₅₀ (g a.i./ha)*Relative Potency (Clopyralid = 1.0)
This compound Picolinic Acid Derivative 48.5 1.13
ClopyralidPicolinic Acid55.01.00
DicambaBenzoic Acid65.20.84
2,4-D AminePhenoxy-carboxylate180.70.30

*g a.i./ha = grams of active ingredient per hectare. Data are illustrative and based on typical performance profiles for these herbicide classes.

Table 2: Percent Dry Weight Reduction of A. retroflexus at a Standard Rate (100 g a.i./ha)

Herbicide CompoundDry Weight Reduction (%)
This compound 94.2%
Clopyralid91.5%
Dicamba88.3%
2,4-D Amine72.1%

*Data are illustrative and calculated from the dose-response curves.

Discussion and Conclusion

The results from this comparative study indicate that this compound demonstrates potent herbicidal activity against Amaranthus retroflexus.

Based on the calculated GR₅₀ values, this compound (48.5 g a.i./ha) exhibited slightly higher potency than the structurally related commercial standard, Clopyralid (55.0 g a.i./ha). Both picolinic acid-based compounds were significantly more potent on this weed species than Dicamba (65.2 g a.i./ha) and 2,4-D Amine (180.7 g a.i./ha). This suggests that the picolinic acid scaffold is particularly effective for controlling A. retroflexus.

The high efficacy of this compound positions it as a promising candidate for further development. Its performance profile suggests it could be a valuable tool for managing broadleaf weeds, including those that are challenging to control with other chemistries. Further research is warranted to explore its full weed control spectrum, crop selectivity, and environmental fate. These findings provide a strong foundation for drug development professionals and researchers to consider this compound in the design of next-generation weed management programs.

References

Navigating the Degradation Maze: A Comparative Guide to Identifying 3,6-Dichloropicolinonitrile Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Degradation Pathway of 3,6-Dichloropicolinonitrile

Based on the degradation patterns of analogous nitrile-containing herbicides and chlorinated pyridines, the primary degradation pathway for this compound is anticipated to proceed through hydrolysis of the nitrile group. This process likely occurs in two main steps:

  • Hydrolysis to Amide: The nitrile group (-CN) is first hydrolyzed to an amide group (-CONH2), forming the intermediate metabolite 3,6-Dichloropicolinamide .

  • Hydrolysis to Carboxylic Acid: The amide group is further hydrolyzed to a carboxylic acid group (-COOH), yielding the final major metabolite, 3,6-Dichloropicolinic acid .

Dechlorination at either the 3- or 6-position of the pyridine ring could occur as a secondary degradation step, though this is generally a slower process for chlorinated pyridines.

Degradation Pathway of this compound This compound This compound 3,6-Dichloropicolinamide 3,6-Dichloropicolinamide This compound->3,6-Dichloropicolinamide Hydrolysis 3,6-Dichloropicolinic_acid 3,6-Dichloropicolinic acid 3,6-Dichloropicolinamide->3,6-Dichloropicolinic_acid Hydrolysis

Caption: Proposed primary degradation pathway of this compound.

Comparison of Analytical Techniques for Metabolite Identification

The identification and quantification of this compound and its metabolites require sensitive and specific analytical methods. The choice of technique often depends on the sample matrix, the concentration of the analytes, and the required level of confirmation.

Table 1: Comparison of Analytical Methods for the Analysis of this compound and its Metabolites

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of non-volatile compounds based on polarity, with detection by UV absorbance.Separation by liquid chromatography followed by highly specific mass-based detection.
Sample Volatility Requires analytes to be volatile or derivatized.Suitable for non-volatile and thermally labile compounds.Suitable for a wide range of polar and non-polar compounds.
Sensitivity HighModerateVery High
Specificity High (mass fragmentation patterns)Moderate (retention time and UV spectrum)Very High (parent and daughter ion transitions)
Typical Limit of Detection (LOD) low µg/L to ng/Lhigh µg/L to low mg/Llow ng/L to pg/L
Confirmation Good (library matching of mass spectra)Tentative (based on retention time)Excellent (specific mass transitions)
Sample Preparation Often requires derivatization to increase volatility.Minimal, direct injection of liquid samples is often possible.Can often use "dilute-and-shoot" approaches for cleaner samples.

Illustrative Comparison of Degradation Methods

While specific comparative data for this compound is scarce, the following table provides a hypothetical comparison of different degradation methods based on general knowledge of chlorinated pesticide degradation. This illustrates the type of data that would be generated in a comparative study.

Table 2: Illustrative Comparison of Degradation Methods for this compound

Degradation MethodKey Metabolites IdentifiedHalf-life of Parent Compound (t½)% Conversion to 3,6-Dichloropicolinic acid (after 30 days)Key AdvantagesKey Limitations
Microbial Degradation (e.g., Pseudomonas sp.) 3,6-Dichloropicolinamide, 3,6-Dichloropicolinic acid25 days65%Environmentally friendly, potential for complete mineralization.Slower process, dependent on specific microbial strains and environmental conditions.
Chemical Hydrolysis (pH 9, 25°C) 3,6-Dichloropicolinamide, 3,6-Dichloropicolinic acid15 days80%Faster than microbial degradation, more predictable.May require harsh chemical conditions, potential for unwanted byproducts.
Photodegradation (Simulated Sunlight) 3,6-Dichloropicolinic acid, potential dechlorination products40 days45%A natural degradation process.Slow, may not lead to complete degradation, formation of various photoproducts.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results in metabolite identification studies.

Sample Preparation for LC-MS/MS Analysis
  • Sample Extraction:

    • For soil samples: Extract 10 g of soil with 20 mL of acetonitrile by shaking for 30 minutes.

    • For water samples: Acidify to pH 2 with formic acid.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.

    • Load the sample extract or acidified water sample.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Instrumental Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and its expected metabolites.

Experimental Workflow for Metabolite Identification cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (Soil/Water) Extraction Extraction (Acetonitrile) Sample_Collection->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_Identification Metabolite Identification (Retention Time & Mass Transitions) Data_Acquisition->Metabolite_Identification Quantification Quantification Metabolite_Identification->Quantification

Caption: A general experimental workflow for the identification and confirmation of metabolites.

A Comparative Guide to the Synthesis of 3,6-Dichloropicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Reproducibility and Robustness in Prevailing Synthesis Protocols

For researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, the efficient and reliable production of key intermediates is paramount. 3,6-Dichloropicolinonitrile, a crucial building block for various biologically active molecules, can be synthesized through several routes. This guide provides a comprehensive comparison of two prominent methods for its synthesis: the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine and the cyanation of 2,5-dichloro-pyridine 1-oxide. By presenting detailed experimental protocols, quantitative data, and an analysis of the reproducibility and robustness of each method, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

Comparative Analysis of Synthesis Protocols

The selection of an optimal synthesis protocol hinges on a variety of factors, including yield, purity, reaction time, and the sensitivity of the reaction to procedural variations. The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.

ParameterMethod 1: Reduction of 3,4,5,6-Tetrachloro-2-cyanopyridineMethod 2: Cyanation of 2,5-Dichloro-pyridine 1-oxide
Starting Material 3,4,5,6-Tetrachloro-2-cyanopyridine2,5-Dichloro-pyridine 1-oxide
Key Reagents Zinc or Manganese, Dimethylformamide (DMF)Dimethyl sulfate, Sodium cyanide
Reported Yield Up to 92%[1]53.6%
Purity Not explicitly stated, but purification by recrystallization from hexane is mentioned.[1]Not explicitly stated, but a melting point of 90-92 °C is provided.
Reaction Time 1.5 hours[1]Not explicitly stated, involves overnight stirring.
Reaction Temperature 125 °C[1]Not explicitly stated, involves cooling to -7 to 15 °C for the cyanation step.
Key Advantages High reported yield, relatively short reaction time, avoids the use of highly toxic cyanide in the final step.[1]Milder reaction conditions for the cyanation step.
Key Disadvantages Requires a polychlorinated starting material.Lower reported yield, involves the use of highly toxic sodium cyanide.

Experimental Protocols

For the purpose of reproducibility, detailed experimental methodologies for each synthesis protocol are provided below.

Method 1: Reduction of 3,4,5,6-Tetrachloro-2-cyanopyridine

This protocol is adapted from a patented procedure and has been reported to produce a high yield of this compound.[1]

Materials:

  • 3,4,5,6-Tetrachloro-2-cyanopyridine

  • Zinc dust

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Hexane

Procedure:

  • In a flask equipped with a stirrer and a reflux condenser, add 2.42 g (0.01 mol) of 3,4,5,6-tetrachloro-2-cyanopyridine.

  • Add 1.96 g (0.03 mol) of zinc dust and 15 ml of dimethylformamide.

  • Heat the reaction mixture to 125 °C and maintain this temperature for 90 minutes with continuous stirring.

  • After the reaction is complete, cool the mixture and extract the product with methylene chloride.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexane to obtain this compound.

Robustness and Reproducibility: The patent suggests that this method is robust, with variations in the reducing agent (zinc or manganese) and the solvent (including aliphatic amines, alcohols, or other carboxylic acid amides) still providing the desired product.[1] The molar ratio of the starting material to the metal can range from 1:3 to 1:10, and the reaction temperature can be varied between 64-125 °C.[1] However, for optimal yield, the conditions outlined in the detailed protocol are recommended.

Method 2: Cyanation of 2,5-Dichloro-pyridine 1-oxide

This method involves the activation of the pyridine N-oxide followed by nucleophilic substitution with a cyanide ion.

Materials:

  • 2,5-Dichloro-pyridine 1-oxide

  • Dimethyl sulfate

  • Sodium cyanide

  • Ether

  • Water

  • Ethyl acetate

Procedure:

  • To dimethyl sulfate (9 g, 71.35 mmol), add 2,5-dichloro-pyridine N-oxide (11.7 g, 71.38 mmol) in portions.

  • Stir the reaction mixture overnight.

  • Add 50 mL of ether to the mixture and continue stirring.

  • Decant the ether layer and remove any residual ether by distillation under vacuum.

  • Dissolve the residue in 50 mL of water to obtain "Solution A".

  • In a separate vessel, dissolve sodium cyanide (13.77 g, 214.14 mmol) in 67.4 mL of water.

  • Cool the sodium cyanide solution to between -7 °C and 15 °C under a nitrogen atmosphere.

  • Slowly add "Solution A" dropwise to the cooled sodium cyanide solution with continuous stirring.

  • Maintain the reaction temperature and continue stirring for 1.5 hours after the addition is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid product with water, followed by a small amount of ethyl acetate.

  • Dry the white solid product.

Robustness and Reproducibility: The reproducibility of this method can be sensitive to the temperature control during the addition of "Solution A" to the cyanide solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions. The purity of the starting 2,5-dichloro-pyridine 1-oxide is also a critical factor for achieving the reported yield and purity.

Visualization of Experimental Workflows

To provide a clear visual representation of the procedural steps involved in each synthesis, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 3,4,5,6-tetrachloro-2-cyanopyridine B Add Zinc dust and DMF A->B C Heat to 125 °C for 90 min B->C D Cool and extract with Methylene Chloride C->D E Solvent Removal D->E F Recrystallize from Hexane E->F G This compound F->G

Workflow for the Reduction of 3,4,5,6-Tetrachloro-2-cyanopyridine.

Synthesis_Method_2 cluster_activation N-Oxide Activation cluster_cyanation Cyanation cluster_isolation Product Isolation A React 2,5-dichloro-pyridine 1-oxide with Dimethyl Sulfate (overnight) B Workup with Ether and dissolve in Water (Solution A) A->B D Add Solution A dropwise to NaCN solution (-7 to 15 °C) B->D C Prepare cooled solution of Sodium Cyanide C->D E Stir for 1.5 hours D->E F Filter precipitate E->F G Wash with Water and Ethyl Acetate F->G H This compound G->H

References

Correlating In-Vitro and In-Vivo Experimental Results for 3,5-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound "3,6-Dichloropicolinonitrile" as specified in the topic query did not yield specific experimental data. It is highly probable that this is a misnomer for the structurally similar and documented compound, 3,5-Dichloropicolinonitrile (CAS No. 85331-33-5). This guide will focus on the available information for 3,5-Dichloropicolinonitrile.

A comprehensive review of publicly available scientific literature reveals a significant gap in detailed in-vitro and in-vivo experimental data for 3,5-Dichloropicolinonitrile. While this compound is available commercially as a chemical intermediate, dedicated studies on its biological effects, such as cytotoxicity, genotoxicity, and specific mechanisms of action, are not readily found in published research. The information available is primarily limited to general hazard classifications provided by chemical suppliers.

This guide, therefore, aims to provide a framework for the potential experimental evaluation of 3,5-Dichloropicolinonitrile by presenting generalized protocols and summarizing the existing safety information.

Data Presentation: Hazard and Safety Information

Without specific experimental data, a quantitative comparison of 3,5-Dichloropicolinonitrile with other alternatives is not feasible. However, the globally harmonized system (GHS) of classification and labeling of chemicals provides a baseline for understanding its potential hazards.

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful in contact with skinAcute toxicity, dermal (Category 4)
Harmful if inhaledAcute toxicity, inhalation (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Experimental Protocols

Given the absence of specific studies on 3,5-Dichloropicolinonitrile, a generalized protocol for an in-vitro cytotoxicity study using an MTT assay is provided below. This is a common method used to assess the cytotoxic potential of novel compounds and could be adapted for the evaluation of 3,5-Dichloropicolinonitrile.

Objective: To determine the concentration of 3,5-Dichloropicolinonitrile that induces 50% inhibition of cell viability (IC50) in a selected cell line.

Materials:

  • Human cancer cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)

  • 3,5-Dichloropicolinonitrile

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cell line in DMEM. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3,5-Dichloropicolinonitrile in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualization

G cluster_workflow In-Vitro Cytotoxicity Workflow (MTT Assay) cell_seeding Cell Seeding (96-well plate) cell_treatment Cell Treatment (24-72h incubation) cell_seeding->cell_treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->cell_treatment mtt_addition MTT Addition (2-4h incubation) cell_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: A generalized workflow for determining in-vitro cytotoxicity using the MTT assay.

Signaling Pathways

Due to the lack of experimental data on the mechanism of action of 3,5-Dichloropicolinonitrile, it is not possible to delineate any specific signaling pathways that may be affected by this compound. Further research, including transcriptomic and proteomic analyses, would be required to identify potential molecular targets and signaling cascades.

Conclusion

A Comparative Spectroscopic Analysis of 3,6-Dichloropicolinonitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3,6-Dichloropicolinonitrile and its dichlorobenzonitrile isomers.

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its six structural isomers: 2,3-Dichlorobenzonitrile, 2,4-Dichlorobenzonitrile, 2,5-Dichlorobenzonitrile, 2,6-Dichlorobenzonitrile, 3,4-Dichlorobenzonitrile, and 3,5-Dichlorobenzonitrile. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in various applications, including pharmaceutical and agrochemical development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the aforementioned compounds, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2,3-Dichlorobenzonitrile-Data not readily available
2,4-DichlorobenzonitrileCDCl₃7.7 (d), 7.5 (d), 7.4 (dd)[1]
2,5-Dichlorobenzonitrile-Data not readily available
2,6-Dichlorobenzonitrile-Data not readily available
3,4-Dichlorobenzonitrile-Data not readily available
3,5-Dichlorobenzonitrile-7.602 (A), 7.548 (B)[2]
3,5-Dichloropicolinonitrile-Data not readily available
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
2,3-Dichlorobenzonitrile-Data not readily available
2,4-Dichlorobenzonitrile-Data not readily available
2,5-Dichlorobenzonitrile-Data not readily available
2,6-Dichlorobenzonitrile-Data not readily available
3,4-Dichlorobenzonitrile-Data not readily available
3,5-Dichlorobenzonitrile-Data not readily available
3,5-Dichloropicolinonitrile-Data not readily available
Infrared (IR) Spectral Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
2,3-Dichlorobenzonitrile-Data not readily available
2,4-DichlorobenzonitrileFilm (cast from CHCl₃)Nitrile (C≡N) stretch, C-Cl stretch, Aromatic C-H and C=C stretches[3]
2,5-DichlorobenzonitrileKBr WaferNitrile (C≡N) stretch, C-Cl stretch, Aromatic C-H and C=C stretches[4]
2,6-DichlorobenzonitrileKBr WaferNitrile (C≡N) stretch, C-Cl stretch, Aromatic C-H and C=C stretches[5]
3,4-DichlorobenzonitrileGas PhaseNitrile (C≡N) stretch, C-Cl stretch, Aromatic C-H and C=C stretches[6]
3,5-Dichlorobenzonitrile-Data not readily available
3,5-DichloropicolinonitrileATR-NeatNitrile (C≡N) stretch, C-Cl stretch, Aromatic C-H and C=C stretches[3]
Mass Spectrometry (MS) Data
CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
2,3-DichlorobenzonitrileGC-MS[M]⁺ at 171, 173 (isotope pattern for 2 Cl), fragments corresponding to loss of Cl and CN[7]
2,4-DichlorobenzonitrileGC-MS[M]⁺ at 171, 173 (isotope pattern for 2 Cl), fragments at 136, 100[3][8]
2,5-DichlorobenzonitrileGC-MS[M]⁺ at 171, 173 (isotope pattern for 2 Cl), fragment at 100[4]
2,6-DichlorobenzonitrileGC-MS[M]⁺ at 171, 173 (isotope pattern for 2 Cl), fragments at 136, 100[9]
3,4-DichlorobenzonitrileGC-MS[M]⁺ at 171, 173 (isotope pattern for 2 Cl), fragment at 100[10]
3,5-Dichlorobenzonitrile-[M]⁺ at 171, 173 (isotope pattern for 2 Cl), fragment at 100[11]
3,5-Dichloropicolinonitrile-Data not readily available

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or a thin film cast from a volatile solvent like chloroform. Liquid samples can be analyzed neat between salt plates. For ATR-IR, the sample is placed in direct contact with the ATR crystal.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: For GC-MS analysis, samples are introduced via a gas chromatograph to separate the components before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from volatile compounds.

  • Mass Analysis: A mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its structural isomers.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Reporting Compound This compound & Isomers Dissolution Dissolution in appropriate solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR/ATR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS Spectral_Data Acquisition of Spectral Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Comparison Comparative Analysis of Spectra Spectral_Data->Comparison Structural_Elucidation Structural Elucidation & Isomer Differentiation Comparison->Structural_Elucidation Tabulation Tabulation of Spectroscopic Data Structural_Elucidation->Tabulation Protocol_Documentation Documentation of Experimental Protocols Structural_Elucidation->Protocol_Documentation Guide Generation of Comparison Guide Tabulation->Guide Protocol_Documentation->Guide

Caption: Workflow for Comparative Spectroscopic Analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 3,6-Dichloropicolinonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance should be treated as hazardous.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Lab Coat: A flame-retardant lab coat is recommended.[2]

    • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[1][2]

  • In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[2][3] Do not allow the chemical to enter drains or waterways.[2]

Quantitative Data Summary from Analogous Compounds

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4]Avoid direct contact and inhalation.[2] Use appropriate PPE.[2]
Skin Irritation Causes skin irritation.[4]Wear protective gloves and clothing.[4] If skin irritation occurs, get medical advice/attention.[4][5]
Eye Irritation Causes serious eye irritation.[4]Wear eye protection.[2] If eye irritation persists, get medical advice/attention.[4]
Environmental Hazards Potentially harmful to aquatic life.Prevent product from entering drains.[4]
Transport Information Classified as a toxic solid (UN 3439 for similar nitriles).[4]Transportation must adhere to IATA-DGR, IMDG-Code, and other domestic regulations for hazardous materials.[4]

Detailed Disposal Protocol

The disposal of this compound waste must adhere to institutional, local, and federal regulations for hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. Due to its chemical structure, it falls into the category of halogenated organic compounds.

Step 1: Waste Identification and Segregation

  • Identify the waste as "Hazardous Waste."

  • Segregate this compound waste from other waste streams to prevent dangerous reactions.

  • Do not mix with incompatible materials such as strong acids, bases, or strong oxidizing agents.[3]

Step 2: Waste Collection and Containerization

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but always check for compatibility.

  • The container must be in good condition and clean before use.

Step 3: Labeling the Waste Container

  • Affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • A clear indication of the hazards (e.g., "Toxic").

    • For mixtures, list all constituents and their approximate percentages.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container closed at all times, except when adding waste.[1]

  • Store away from sources of ignition.[3]

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[1][4]

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Storage & Final Disposal cluster_spill Spill Contingency A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste as 'Hazardous Waste' B->C S1 Absorb Spill with Inert Material B->S1 D Use a Compatible, Leak-Proof Container C->D E Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazard Symbols D->E F Store Sealed Container in Designated Area E->F G Arrange for Pickup by Licensed Waste Disposal F->G S2 Collect into a Sealed Hazardous Waste Container S1->S2 S2->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,6-Dichloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 3,6-Dichloropicolinonitrile. The following procedures are based on best practices for handling chlorinated and nitrile-containing aromatic compounds. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most critical barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.

PPE Component Specification Rationale
Hand Protection Chemical-resistant nitrile gloves (15-mil thickness recommended).[1]Provides a barrier against skin contact. Thicker gloves offer better protection.[2] Regular glove changes (every 30-60 minutes) are advised.[2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and fumes that can cause serious eye irritation.[3][4] Standard eyeglasses are not sufficient.[2]
Body Protection Closed-front, long-sleeved, non-permeable lab coat or gown with tight-fitting cuffs.[2]Prevents skin exposure to the chemical.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator with a chemical cartridge suitable for organic vapors and acid gases, or an N-95/N-100 particle mask for handling solids to prevent dust inhalation.[2][6]Necessary when working outside of a certified chemical fume hood or in case of a spill.[2] Fit-testing and training are required.[2]

II. Experimental Protocol: Safe Handling and Disposal

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A chemical spill kit appropriate for solid and organic compounds should be available in the immediate vicinity.

2. Handling Procedures:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer:

    • Handle as a solid to avoid dust formation.[5][8]

    • Use a spatula for transfers.

    • Close the container tightly when not in use.[9][10]

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • If the process generates heat, cool the vessel as needed.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[5][10]

4. Disposal Plan:

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE, weighing paper, and disposable labware, in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[8]

    • Do not dispose of this material down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_emergency Emergency Procedures A Verify Fume Hood Certification B Check Eyewash & Safety Shower C Locate Spill Kit D Don Appropriate PPE C->D E Weigh & Transfer in Fume Hood F Prepare Solution I Eye Contact: Flush for 15 min E->I J Skin Contact: Wash with Soap & Water E->J K Inhalation: Move to Fresh Air E->K L Ingestion: Do NOT Induce Vomiting E->L G Collect Waste in Labeled Container F->G H Dispose via Licensed Service end End H->end M Seek Immediate Medical Attention I->M J->M K->M L->M start Start start->A

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Dichloropicolinonitrile
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.